molecular formula C8H15BrO2 B8442669 (S)-2-bromo-octanoic acid

(S)-2-bromo-octanoic acid

Cat. No.: B8442669
M. Wt: 223.11 g/mol
InChI Key: GTGTXZRPJHDASG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-bromo-octanoic acid is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-bromo-octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-bromo-octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

(2S)-2-bromooctanoic acid

InChI

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

GTGTXZRPJHDASG-ZETCQYMHSA-N

Isomeric SMILES

CCCCCC[C@@H](C(=O)O)Br

Canonical SMILES

CCCCCCC(C(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

(S)-2-bromo-octanoic acid CAS number 2623-82-7 details

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-bromo-octanoic acid (CAS 2623-82-7)

Introduction

(S)-2-bromo-octanoic acid, with CAS Registry Number 2623-82-7, is a chiral halogenated fatty acid that serves as a valuable building block in organic synthesis and as a potent tool in biochemical research. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid on an eight-carbon chain, imparts specific reactivity and biological activity. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, analytical characterization, key applications, and safety protocols. The narrative emphasizes the rationale behind experimental methodologies and the compound's mechanism of action in biological systems.

Chemical Identity and Physical Properties

(S)-2-bromo-octanoic acid is a colorless to pale yellow liquid at room temperature.[1] Its hydrophobic hydrocarbon tail renders it poorly soluble in water, but it exhibits good solubility in organic solvents.[1] The presence of the chiral center at the C2 position is critical to its specific interactions in stereoselective synthesis and biological systems.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name (2S)-2-bromooctanoic acid[2]
CAS Number 2623-82-7[3]
Molecular Formula C₈H₁₅BrO₂[3]
Molecular Weight 223.11 g/mol [2][3]
Appearance Colorless to Yellow clear liquid[1][4]
Boiling Point 140 °C at 5 mmHg[5][6]
Density 1.278 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.471[6]
SMILES CCCCCCBr[2]
InChIKey GTGTXZRPJHDASG-ZETCQYMHSA-N[2]

Synthesis and Stereochemistry

The synthesis of α-bromo carboxylic acids is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] However, this method applied to a non-chiral starting material like octanoic acid inherently produces a racemic mixture of (R)- and (S)-2-bromo-octanoic acid. Obtaining the enantiomerically pure (S)-form requires specialized asymmetric synthesis strategies or chiral resolution of the racemic product.

The Hell-Volhard-Zelinsky (HVZ) Reaction (Racemic Synthesis)

The HVZ reaction is a robust method for the selective α-bromination of carboxylic acids that possess at least one alpha-hydrogen.[8][9] The reaction's efficacy stems from converting the carboxylic acid into a more reactive acyl halide intermediate, which readily tautomerizes to an enol. This enol form is the key nucleophile that attacks molecular bromine, ensuring halogenation occurs exclusively at the α-position.[7][10]

Causality of Experimental Design:

  • Phosphorus Tribromide (PBr₃) or Thionyl Chloride (SOCl₂): The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like PBr₃ or SOCl₂ are essential to convert the carboxylic acid into its corresponding acyl bromide or chloride.[7][9][11] This intermediate is significantly more electrophilic and its α-protons are more acidic, facilitating the crucial enolization step.

  • Bromine (Br₂): Serves as the electrophilic source of bromine that reacts with the nucleophilic enol intermediate.[7]

  • Aqueous Workup: The final step involves hydrolysis of the α-bromo acyl bromide to yield the desired α-bromo carboxylic acid product.[7][9]

HVZ_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Sequence cluster_product Product Octanoic_Acid Octanoic Acid Acyl_Bromide Formation of Octanoyl Bromide Octanoic_Acid->Acyl_Bromide PBr₃ PBr3_Br2 1. PBr₃ (cat.), Br₂ H2O 2. H₂O (Workup) Enolization Enolization Acyl_Bromide->Enolization Tautomerism Bromination α-Bromination Enolization->Bromination Br₂ Hydrolysis Hydrolysis Bromination->Hydrolysis H₂O Product Racemic 2-Bromo-octanoic Acid Hydrolysis->Product

Fig 1: General workflow of the Hell-Volhard-Zelinsky reaction.
Detailed Protocol for Racemic 2-Bromooctanoic Acid Synthesis[12]
  • To a flask equipped with a reflux condenser and a sodium hydroxide trap, add octanoic acid (1.0 equiv) and thionyl chloride (5.0 equiv).

  • Stir the reaction mixture in a water bath at 50 °C.

  • Add liquid bromine (3.0 equiv) dropwise to the mixture.

  • Stir the reaction under reflux for 6 hours, then allow it to cool and stir at room temperature overnight.

  • Remove the excess thionyl chloride by distillation.

  • Slowly add the dark red residue to a beaker containing distilled water in an ice bath, stirring manually.

  • The resulting solution is heated and subsequently cooled, which should precipitate the product.

  • Decant the aqueous layer, wash the product with distilled water, and recrystallize to yield 2-bromooctanoic acid.

Achieving Enantioselectivity

While the HVZ reaction is effective for producing the racemic compound, obtaining (S)-2-bromo-octanoic acid requires a stereocontrolled approach. Methodologies include:

  • Chiral Resolution: Separating the racemic mixture using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by regeneration of the enantiomerically pure acid.

  • Asymmetric Synthesis: Employing chiral auxiliaries or catalysts to direct the bromination of a suitable octanoic acid derivative, leading to an enantiomeric excess of the (S)-isomer.[12][13] Enantioenriched α-bromo acids can be synthesized from corresponding protected α-amino acids, which provides a route to high enantiopurity.[12]

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of (S)-2-bromo-octanoic acid.

Table 2: Spectroscopic Data Summary

TechniqueExpected Characteristics
¹H NMR Broad singlet for the carboxylic acid proton (-COOH).Triplet for the α-proton (-CHBr) coupled to the adjacent methylene group.Complex multiplet for the C3 methylene protons (-CH₂-), which are diastereotopic due to the adjacent C2 chiral center.Multiplets for the remaining methylene protons in the alkyl chain.Triplet for the terminal methyl group (-CH₃).
¹³C NMR Signal for the carbonyl carbon (-COOH) ~170-180 ppm.Signal for the α-carbon (-CHBr) ~40-50 ppm.Signals for the alkyl chain carbons between ~14-35 ppm.
IR Spectroscopy Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).Alkane C-H stretches (~2850-2960 cm⁻¹).[14]Strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).C-Br stretch (~500-600 cm⁻¹).
Mass Spec. (EI) Molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity, characteristic of a monobrominated compound (m/z 222 and 224).[15]Fragment ion corresponding to the loss of Br (m/z 143).Fragment ion corresponding to the loss of the carboxyl group (m/z 177, 179).

Expert Insight on NMR Interpretation: A common challenge in interpreting the ¹H NMR spectrum of α-substituted chiral acids like 2-bromooctanoic acid is the magnetic inequivalence of the two protons on the C3 carbon (the methylene group adjacent to the chiral center).[16] These protons are diastereotopic, meaning they reside in different chemical environments and will therefore have different chemical shifts. They couple to each other (geminal coupling) and to the α-proton (vicinal coupling), resulting in a complex multiplet rather than a simple quartet, which might be expected from a first-order analysis.[16]

Applications in Research and Development

(S)-2-bromo-octanoic acid is primarily used as a specialized research chemical, particularly for its ability to inhibit key metabolic pathways.

Inhibition of Fatty Acid β-Oxidation

2-Bromooctanoate is a well-documented inhibitor of mitochondrial fatty acid β-oxidation.[6][17] Its mechanism of action involves cellular uptake and conversion to its coenzyme A (CoA) derivative, 2-bromooctanoyl-CoA. This intermediate is then processed by acyl-CoA dehydrogenase to form 2-bromo-3-ketooctanoyl-CoA. This α-haloketone is a potent, irreversible inhibitor of the enzyme 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), which catalyzes the final step of the β-oxidation spiral.[5][17] This inhibition effectively halts the breakdown of fatty acids for energy production.

Inhibition_Pathway cluster_pathway Fatty Acid β-Oxidation Pathway cluster_inhibitor Inhibitor Action Fatty_Acid Fatty Acyl-CoA Step1 Acyl-CoA Dehydrogenase Fatty_Acid->Step1 Step2 Enoyl-CoA Hydratase Step1->Step2 Step3 3-Hydroxyacyl-CoA Dehydrogenase Step2->Step3 Ketoacyl_CoA 3-Ketoacyl-CoA Step3->Ketoacyl_CoA Thiolase 3-Ketothiolase Ketoacyl_CoA->Thiolase Products Acetyl-CoA + Shorter Acyl-CoA Thiolase->Products BOA 2-Bromooctanoic Acid BOA_CoA Cellular Activation (2-Bromooctanoyl-CoA) BOA->BOA_CoA Inhibitor_Molecule Metabolic Conversion (2-Bromo-3-Ketoacyl-CoA) BOA_CoA->Inhibitor_Molecule Inhibitor_Molecule->Thiolase Irreversible Inhibition

Fig 2: Mechanism of action for 2-bromooctanoic acid as an inhibitor of 3-ketothiolase.
Modulation of Bacterial Polymer Synthesis

In microbiological research, 2-bromooctanoic acid serves as an effective inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in certain bacteria, such as Pseudomonas fluorescens.[6][18] It acts as a substitute for cerulenin, a more expensive and cell-growth-inhibiting antibiotic.[6][19] By blocking pathways related to fatty acid metabolism, it prevents the accumulation of these biopolymers without adversely affecting bacterial growth on alternative carbon sources like fructose.[6][18]

Utility as a Chiral Synthon

As a chiral molecule, (S)-2-bromo-octanoic acid is a useful intermediate in stereoselective organic synthesis. The bromine atom can be displaced by a variety of nucleophiles in Sₙ2 reactions, allowing for the introduction of different functional groups (e.g., -NH₂, -OH, -CN) with retention or inversion of configuration at the chiral center, depending on the reaction mechanism. This makes it a valuable precursor for the synthesis of chiral amino acids, hydroxy acids, and other complex target molecules in drug discovery.

Safety, Handling, and Storage

2-Bromooctanoic acid is classified as a corrosive substance and must be handled with appropriate care in a laboratory setting.[2][20] It is designated as a Dangerous Good for transport.[3]

Table 3: GHS Hazard and Safety Information

CategoryInformationReference(s)
Pictogram GHS05 (Corrosion)[5][6]
Signal Word Danger[2][5]
Hazard Statement H314: Causes severe skin burns and eye damage.[2][20][21]
Precautionary Codes P280, P303+P361+P353, P304+P340+P310, P305+P351+P338[2][5][6]
Storage Class 8A - Combustible corrosive hazardous materials[5][6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[22][23]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5][6] A lab coat is mandatory.

  • Avoid all contact with skin, eyes, and clothing.[20][22]

First Aid Measures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[21][22]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[21][22]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[22]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[24] Recommended storage temperature is 2-8°C.[6]

  • Store locked up or in an area accessible only to qualified personnel.[20][22]

  • The compound may be stabilized with silver wool.[5]

References

  • TCI Chemicals. (n.d.). 2-Bromo-n-octanoic Acid | 2623-82-7.
  • CymitQuimica. (n.d.). CAS 2623-82-7: 2-Bromooctanoic acid.
  • Santa Cruz Biotechnology. (n.d.). 2-Bromooctanoic acid | CAS 2623-82-7.
  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction.
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.
  • PubChem. (n.d.). 2-Bromooctanoic acid | C8H15BrO2 | CID 92184.
  • ChemicalBook. (2026, January 13). 2-BROMOOCTANOIC ACID Chemical Properties,Uses,Production.
  • Organic Chemistry Portal. (n.d.). Hell–Volhard–Zelinsky Reaction.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 8-Bromooctanoic acid.
  • Merck. (n.d.). SAFETY DATA SHEET - 2-Bromooctanoic acid.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-Bromooctanoic acid.
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID synthesis.
  • Chemical Bull Pvt. Ltd. (n.d.). 2-bromooctanoic Acid | 2623-82-7.
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum.
  • MilliporeSigma. (n.d.). 2-Bromooctanoic acid 97%.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid and Its Subsequent Esterification.
  • Cayman Chemical. (2023, January 6). Safety Data Sheet - Octanoic Acid.
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID(2623-82-7)ir1.
  • BMRB. (n.d.). bmse000502 Octanoic Acid.
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97%.
  • NIST. (n.d.). 2-bromoheptanoic acid.
  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination.
  • Scilit. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.
  • Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals.
  • ACS Publications. (n.d.). Enantioselective Synthesis of β-Aminoboronic Acids via Borylalkylation of Enamides.
  • PubMed. (n.d.). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Spectra of 2-Bromobutanoic Acid.
  • NIST. (n.d.). 2-Bromopropanoic acid.
  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements.

Sources

The (S)-2-Bromooctanoic Acid Whitepaper: Molecular Profiling, Enzymatic Inhibition, and Chiral Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-bromooctanoic acid is a precisely halogenated, medium-chain fatty acid derivative that serves as a critical biochemical tool and chiral building block in pharmaceutical development. Known for its targeted inhibition of lipid metabolism pathways, it is heavily utilized in metabolic research, custom drug synthesis, and microbiological assays. This technical guide provides an in-depth analysis of its physicochemical properties, mechanisms of action, and validated protocols for its chiral resolution.

Physicochemical Profiling & Structural Characterization

The molecular architecture of (S)-2-bromooctanoic acid dictates its behavior in both biological systems and synthetic reactions. The presence of the bromine atom at the C2 (


) position introduces significant steric bulk and electron-withdrawing effects. This halogenation lowers the pKa of the carboxylic acid compared to unhalogenated octanoic acid, thereby altering its solubility profile and enhancing its binding affinity within specific enzymatic pockets[1].

To facilitate rapid reference for formulation and analytical scientists, the core quantitative data for the (S)-enantiomer and its racemic counterpart are summarized below.

Table 1: Quantitative Physicochemical Data
PropertyValue
IUPAC Name (2S)-2-bromooctanoic acid
Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Exact Mass 222.025543 g/mol
PubChem CID 92184
CAS Number 2623-82-7 (Racemate)
Density 1.278 g/mL at 25 °C
Boiling Point 140 °C at 5 mmHg

Data aggregated from PubChem[1] and MilliporeSigma.

Mechanistic Applications in Drug Development & Biochemistry

(S)-2-bromooctanoic acid is not merely a structural intermediate; it is a potent, active modulator of metabolic pathways, prized for its stereospecific interactions.

Inhibition of Mitochondrial -Oxidation

In metabolic studies, 2-bromooctanoic acid acts as a mechanism-based inhibitor of fatty acid


-oxidation. Upon entering the mitochondria, the compound is enzymatically converted into 2-bromo-3-ketooctanoyl-CoA. This intermediate acts as a potent competitive inhibitor of 3-ketothiolase, effectively halting the final cleavage step of the 

-oxidation cycle. This specific metabolic blockade is utilized to model conditions like ulcerative colitis, where the metabolic shifting of colonocytes is simulated using 2-bromooctanoate[2].
Substitute for Cerulenin in PHA Synthesis Inhibition

In microbiological assays and bioprocessing, 2-bromooctanoic acid serves as a highly cost-effective substitute for cerulenin (up to 2,000 times less expensive). It specifically blocks the formation of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens without exhibiting the broad, cell-growth-inhibiting toxicity typically associated with cerulenin.

Pathway FA Fatty Acids (e.g., Octanoate) AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase Hydroxy 3-Hydroxyacyl-CoA EnoylCoA->Hydroxy Enoyl-CoA Hydratase Keto 3-Ketoacyl-CoA Hydroxy->Keto 3-Hydroxyacyl-CoA Dehydrogenase Acetyl Acetyl-CoA + Acyl-CoA (n-2) Keto->Acetyl 3-Ketothiolase S2Br (S)-2-bromooctanoic acid BrKeto 2-bromo-3-ketooctanoyl-CoA S2Br->BrKeto In vivo conversion BrKeto->Keto Competitive Inhibition

Diagram: Mechanism of mitochondrial β-oxidation inhibition by (S)-2-bromooctanoic acid.

Analytical Methodologies: Enantiomeric Resolution via Chiral GC

Because the biological activity of chiral fatty acids is highly stereospecific—enzymes like 3-ketothiolase recognize specific spatial orientations—verifying the enantiomeric purity of (S)-2-bromooctanoic acid is a critical quality control step in drug development.

Causality of the Method: Carboxylic acids cannot be directly analyzed via standard Gas Chromatography (GC) without significant peak tailing due to strong intermolecular hydrogen bonding. Therefore, derivatization to a methyl ester is mandatory to increase volatility and ensure sharp peak shapes[3]. Subsequently, a cyclodextrin-based chiral stationary phase (e.g., Astec CHIRALDEX G-DP) is utilized. The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the (S) and (R) enantiomers. The slight difference in binding energies between these transient complexes results in baseline separation[3].

Protocol: Self-Validating Step-by-Step Chiral GC Analysis

To ensure scientific integrity, this protocol incorporates a mandatory System Suitability Test (SST) to validate the column's resolving power before analyzing the unknown sample.

Step 1: Derivatization to Methyl Ester

  • Dissolve 10 mg of (S)-2-bromooctanoic acid in 1 mL of anhydrous methanol.

  • Add 0.5 mL of Boron trifluoride-methanol solution (14% BF3).

  • Heat the sealed vial at 60 °C for 30 minutes to drive the esterification.

  • Quench the reaction with 1 mL of saturated aqueous NaCl, then extract the methyl ester using 2 mL of hexane. Extract the upper hexane layer for GC injection.

Step 2: System Suitability Testing (The Self-Validation Checkpoint)

  • Prepare a racemic mixture of 2-bromooctanoic acid methyl ester using the derivatization method above.

  • Inject 1 µL of the racemic standard into the GC equipped with an Astec CHIRALDEX G-DP column (30 m × 0.25 mm I.D.)[3].

  • GC Conditions: Oven at 110 °C (isothermal); Injection port at 250 °C; FID detector at 250 °C[3].

  • Validation Gate: Calculate the resolution factor (

    
    ) between the (R) and (S) peaks. The system is only validated for use if 
    
    
    
    (baseline separation). If
    
    
    , adjust the carrier gas linear velocity or lower the isothermal temperature by 5 °C until resolution is achieved.

Step 3: Sample Analysis

  • Inject 1 µL of the derivatized (S)-2-bromooctanoic acid sample using the validated GC parameters.

  • Integrate the peak areas to calculate the Enantiomeric Excess (ee). The (S)-enantiomer will elute at its established retention time, and any trace (R)-enantiomer will be distinctly quantified.

Safety, Handling, and Storage Protocols

As an


-halogenated carboxylic acid, (S)-2-bromooctanoic acid is highly reactive and poses significant handling risks.
  • GHS Classification: Classified under Skin Corrosion Category 1B (H314: Causes severe skin burns and eye damage).

  • PPE Requirements: Handling requires a type N95 (US) or ABEK (EN14387) respirator filter, face shields, and chemically resistant gloves.

  • Storage: Must be stored in a tightly sealed container within a cool, dry, and well-ventilated environment (Storage Class 8A - Combustible corrosive hazardous materials). Silver wool is occasionally added as a stabilizer to prevent debromination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92184, (2S)-2-bromooctanoic acid". PubChem. Available at:[Link]

  • Roediger, W. E., et al. "Evidence-based pathogenesis and treatment of ulcerative colitis: A causal role for colonic epithelial hydrogen peroxide". National Library of Medicine (PMC). Available at:[Link]

Sources

Unraveling the Mechanism of Action of (S)-2-Bromooctanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-bromooctanoic acid (2-BrOA) is an 8-carbon medium-chain fatty acid analogue characterized by an


-halogen substitution. In biological systems, it serves as a potent, multi-target mechanistic probe. Depending on the biological context—mammalian versus bacterial—2-BrOA exhibits distinct mechanisms of action. In mammalian hepatocytes, it acts as a suicide inhibitor of mitochondrial 

-oxidation and a competitive inhibitor of triacylglycerol synthesis[1][2]. In bacterial systems, particularly Pseudomonas species, it functions as a highly specific, cost-effective inhibitor of polyhydroxyalkanoic acid (PHA) and rhamnolipid biosynthesis[3][4].

This whitepaper dissects the causality behind 2-BrOA's metabolic routing, provides quantitative kinetic benchmarks, and outlines self-validating protocols for deploying this compound in experimental workflows.

Mammalian Mechanism of Action: -Oxidation and Lipid Synthesis

In mammalian systems, 2-BrOA does not act in its native free-acid form. Its inhibitory efficacy is entirely contingent upon its metabolic activation via thioesterification.

Irreversible Inhibition of 3-Ketothiolase

When introduced to mammalian hepatocytes, 2-BrOA is recognized by medium-chain fatty acyl-CoA synthase, which converts it into 2-bromooctanoyl-CoA[1][2]. This intermediate enters the mitochondrial matrix and undergoes the first steps of


-oxidation, ultimately forming 2-bromo-3-ketooctanoyl-CoA .

This


-haloketone is highly reactive. It acts as an active-site directed, irreversible inhibitor (suicide substrate) of 3-ketothiolase I  (acyl-CoA:acetyl-CoA C-acyltransferase)[5][6]. By covalently modifying the active site thiol of the enzyme, it halts the final cleavage step of 

-oxidation, leading to a rapid depletion of reducing equivalents (NADH) and a subsequent collapse in ATP generation and ketogenesis[7].
Competitive Inhibition of Diacylglycerol Acyltransferase (DGAT)

Beyond


-oxidation, 2-bromooctanoyl-CoA acts as a potent competitive inhibitor of Diacylglycerol Acyltransferase (DGAT)[2]. Because 2-BrOA is a poor substrate for long-chain fatty acyl-CoA synthase, it selectively targets DGAT without broadly suppressing overall neutral lipid synthesis, leading to a measurable accumulation of diacylglycerols in cultured hepatocytes[2].

Mammalian_Pathway A 2-Bromooctanoic Acid B Medium-Chain Acyl-CoA Synthase A->B ATP + CoA C 2-Bromooctanoyl-CoA B->C Thioesterification D 2-Bromo-3-ketooctanoyl-CoA C->D Oxidation F DGAT (Inhibited) C->F Competitive Inhibition E 3-Ketothiolase (Inhibited) D->E Irreversible Inhibition

Mammalian metabolic routing and inhibition targets of 2-bromooctanoic acid.

Bacterial Mechanism of Action: PHA and Rhamnolipid Suppression

In bacterial metabolic engineering, 2-BrOA is utilized as a substitute for cerulenin. Cerulenin is prohibitively expensive and highly toxic to cell growth. 2-BrOA, however, specifically inhibits secondary metabolite synthesis without arresting primary cellular proliferation when bacteria are grown on unrelated carbon sources like fructose[3][8].

Dual Inhibition of PhaG and RhlA

In Pseudomonas aeruginosa and Pseudomonas fluorescens, the synthesis of medium-chain-length PHA and rhamnolipids relies on precursors derived from de novo fatty acid synthesis. The acyl-group precursors (e.g., (R)-3-hydroxydecanoic acid) are channeled through two homologous enzymes:

  • PhaG (3-hydroxyacyl-ACP:CoA transacylase) – links fatty acid synthesis to PHA production[3].

  • RhlA (Rhamnosyltransferase subunit) – links fatty acid synthesis to rhamnolipid production[4].

2-BrOA acts as a dual inhibitor of both PhaG and RhlA[4]. Because 2-BrOA is not significantly metabolized by these bacterial strains, it exerts its inhibitory effect directly at the enzyme level, effectively decoupling carbon flux from bioplastic (PHA) and biosurfactant (rhamnolipid) accumulation[4].

Bacterial_Pathway Fructose Fructose Carbon Source FAS Fatty Acid De Novo Synthesis (ACP Intermediates) Fructose->FAS PhaG PhaG (Transacylase) FAS->PhaG (R)-3-hydroxyacyl-ACP RhlA RhlA (Rhamnosyltransferase) FAS->RhlA (R)-3-hydroxyacyl-ACP PHA Polyhydroxyalkanoic Acid PhaG->PHA CoA derivatives Rhamno Rhamnolipids RhlA->Rhamno HAAs BrOA 2-Bromooctanoic Acid BrOA->PhaG Inhibition BrOA->RhlA Inhibition

Dual inhibition of PhaG and RhlA by 2-bromooctanoic acid in Pseudomonas.

Quantitative Kinetic Data

To design robust experiments, researchers must understand the concentration-dependent behavior of 2-BrOA. The table below synthesizes the kinetic parameters and effective concentrations across different biological targets.

Biological Target / EnzymeSystemInhibitor FormKinetic Parameter / Effective Conc.Reference
Diacylglycerol Acyltransferase (DGAT) Rat Hepatocytes2-bromooctanoyl-CoA

= 1.5

M (Competitive vs Palmitoyl-CoA

= 25

M)
[2]
3-Ketothiolase I Rat Liver Mitochondria2-bromo-3-ketooctanoyl-CoAComplete inactivation at 10

M
[6]
Ketogenesis (

-oxidation)
Perfused Rat Liver2-bromooctanoic acidComplete inhibition at 0.6 mM[7]
PhaG (PHA Synthesis) P. fluorescens BM072-bromooctanoic acidSteep inhibition curve at < 100

M
[3]
RhlA / PhaG Dual Inhibition P. aeruginosa PAO12-bromooctanoic acidSimultaneous inhibition at 2 - 5 mM[4]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all experimental workflows contain internal logic checks. The following protocols are designed to be self-validating.

Protocol A: Mitochondrial -Oxidation Inhibition Assay

Objective: Quantify the irreversible inhibition of 3-ketothiolase by 2-BrOA in isolated mitochondria. Causality Note: 2-BrOA requires ATP and CoA to become active. If the mitochondria are uncoupled or depleted of CoA, inhibition will fail.

  • Mitochondrial Isolation: Isolate intact rat liver mitochondria using differential centrifugation in STE buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Validation Checkpoint: Measure Citrate Synthase activity in intact vs. Triton X-100 lysed aliquots. Intactness must be >95% to ensure the matrix enzymes are protected and functional.

  • Pre-incubation (Activation Phase): Incubate mitochondria (1 mg protein/mL) with 10

    
    M 2-BrOA, 2 mM ATP, and 0.1 mM CoA at 30°C for 10 minutes[6].
    
  • Inhibition Readout: Lyse the mitochondria and assay for 3-ketothiolase activity spectrophotometrically by monitoring the disappearance of the enolate of acetoacetyl-CoA at 303 nm.

    • Validation Checkpoint: Include a control lacking ATP. Without ATP, thioesterification cannot occur, and 3-ketothiolase activity should remain at baseline (uninhibited).

Protocol B: Bacterial PHA Synthesis Inhibition Assay

Objective: Suppress PHA accumulation in Pseudomonas spp. without arresting cell growth. Causality Note: The choice of carbon source is critical. Growing cells on octanoate bypasses de novo synthesis, rendering 2-BrOA ineffective against PHA accumulation. Fructose must be used to force carbon flux through PhaG[3].

  • Culture Preparation: Inoculate P. fluorescens BM07 or P. aeruginosa into M1 minimal medium supplemented with 70 mM fructose as the sole carbon source[3][4].

  • Inhibitor Dosing: Add 2-BrOA to a final concentration of 100

    
    M to 2 mM (strain dependent) at the onset of the exponential growth phase.
    
  • Incubation: Culture at 30°C for 72 hours under rigorous shaking (200 rpm).

    • Validation Checkpoint: Measure Optical Density (

      
      ). 2-BrOA should not cause a statistically significant drop in 
      
      
      
      compared to the vehicle control. If growth is arrested, suspect inhibitor toxicity or off-target effects.
  • PHA Quantification: Harvest cells, lyophilize, and subject to acidic methanolysis. Quantify the resulting methyl esters of 3-hydroxyalkanoates via Gas Chromatography (GC).

    • Validation Checkpoint: Run a parallel culture using 40 mM octanoate instead of fructose. 2-BrOA should show minimal PHA inhibition in the octanoate culture, proving the inhibition is specific to the de novo PhaG pathway[3].

References

  • Accumulation of Polyhydroxyalkanoic Acid Containing Large Amounts of Unsaturated Monomers in Pseudomonas fluorescens BM07 Utilizing Saccharides and Its Inhibition by 2-Bromooctanoic Acid ASM Journals URL
  • Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length PLOS One URL
  • Inhibition of fatty acid oxidation by 2-bromooctanoate.
  • PubMed (J Biol Chem)
  • PubMed (J Pharmacol Exp Ther)
  • PubMed (J Biol Chem)
  • 2-Bromooctanoic acid 97 2623-82-7 MilliporeSigma URL

Sources

Decoupling Lipid Metabolism: The Role of 2-Bromooctanoic Acid as a Specific β-Oxidation Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid β-oxidation is a central metabolic node, supplying acetyl-CoA, reducing equivalents (NADH, FADH₂), and intermediate precursors for secondary metabolite synthesis. For researchers investigating metabolic flux, polyhydroxyalkanoate (PHA) bioplastics, or rhamnolipid biosurfactants, isolating the β-oxidation pathway from de novo fatty acid synthesis is a critical analytical challenge. 2-Bromooctanoic acid (2-BrOA) has emerged as a highly specific, mechanism-based inhibitor that elegantly achieves this decoupling without inducing generalized cytotoxicity. This whitepaper details the mechanistic causality, quantitative pharmacodynamics, and self-validating experimental workflows for utilizing 2-BrOA in advanced biochemical research.

Mechanistic Causality: How 2-BrOA Disrupts β-Oxidation

Unlike non-specific metabolic poisons that disrupt the electron transport chain or membrane potential, 2-BrOA operates as a "suicide substrate" (mechanism-based inactivator). The causality of its inhibition relies on the cell's own metabolic machinery to synthesize the active inhibitory compound.

  • Activation: Upon entering the cell or mitochondrion, 2-BrOA is recognized by acyl-CoA synthetase, which converts it into 2-bromooctanoyl-CoA.

  • Processing: Subsequent processing by the β-oxidation hydration and dehydrogenation enzymes yields 2-bromo-3-ketooctanoyl-CoA .

  • Irreversible Blockade: This resulting α-haloketone intermediate is highly reactive. It serves as a potent, irreversible inhibitor of 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase), the enzyme responsible for the final thiolytic cleavage in the β-oxidation cycle.

By covalently arresting 3-ketothiolase I, 2-BrOA causes a metabolic bottleneck, halting the cyclic degradation of fatty acids. In bacterial models like Pseudomonas, 2-BrOA also exhibits targeted inhibition of PhaG ((R)-3-hydroxyacyl-ACP-CoA transferase) and RhlA, enzymes that channel lipid intermediates into PHA and rhamnolipid biosynthesis, respectively[1],[2].

Mechanism Substrate 2-Bromooctanoic Acid (2-BrOA) Intermediate1 2-Bromooctanoyl-CoA Substrate->Intermediate1 Acyl-CoA Synthetase Intermediate2 2-Bromo-3-ketooctanoyl-CoA Intermediate1->Intermediate2 Hydratase / Dehydrogenase Enzyme 3-Ketothiolase I (Active) Intermediate2->Enzyme Irreversible Binding EnzymeInhibited 3-Ketothiolase I (Inhibited) Enzyme->EnzymeInhibited Inactivation BetaOx Fatty Acid β-Oxidation Cycle EnzymeInhibited->BetaOx Pathway Blockade BetaOx->Enzyme Normal Substrate Flow

Fig 1. Metabolic conversion of 2-BrOA and targeted inhibition of 3-Ketothiolase I.

Quantitative Pharmacodynamics & Enzyme Kinetics

Understanding the kinetic parameters of 2-BrOA is essential for precise experimental design. The table below synthesizes established inhibitory concentrations across different biological models to guide dosing strategies.

Target Enzyme / PathwayBiological ModelEffective Concentration / KᵢMechanistic OutcomeCitation
3-Ketothiolase I Rat Liver Mitochondria~10 µM (Complete Inactivation)Irreversible covalent binding by 2-bromo-3-ketooctanoyl-CoA
PhaG (PHA Synthesis) P. fluorescens BM07Kᵢ = 60 µMSpecific inhibition linking FAS to PHA synthesis[1]
RhlA (Rhamnolipids) P. aeruginosa PAO12 - 5 mMDual inhibition of rhamnolipid and PHA synthesis; biofilm reduction[2]
Mixed-Function Oxidation Perfused Rat Liver1 - 2 mMDepletion of reducing equivalents derived from β-oxidation[3]

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows utilizing 2-BrOA must incorporate internal validation checkpoints to distinguish specific enzymatic inhibition from generalized cytotoxicity.

Protocol 1: Mitochondrial β-Oxidation Assay (Rat Liver)

Causality & Design Rationale: Utilizing isolated mitochondria eliminates cytosolic confounding factors (such as de novo fatty acid synthesis), ensuring the inhibitor specifically targets the mitochondrial β-oxidation machinery.

  • Mitochondrial Isolation : Isolate rat liver mitochondria via differential centrifugation in a sucrose/HEPES buffer.

    • Validation Checkpoint: Measure the respiratory control ratio (RCR) using succinate to ensure mitochondrial membrane integrity remains intact prior to inhibitor exposure.

  • Inhibitor Pre-incubation : Incubate mitochondria (1-2 mg protein/mL) with 10–50 µM 2-BrOA for 5 minutes at 30°C.

    • Causality: This brief pre-incubation is mandatory; it allows the internal acyl-CoA synthetases time to convert 2-BrOA into the active α-haloketone inhibitor.

  • Substrate Addition : Initiate the assay by adding 100 µM of a target fatty acid (e.g., octanoate) along with NAD⁺ and CoA.

  • Quantification : Monitor NADH production spectrophotometrically at 340 nm or measure oxygen consumption via a Clark-type electrode.

    • Validation Checkpoint: The addition of a non-lipid substrate (e.g., pyruvate) post-inhibition should immediately restore respiration, proving that the electron transport chain remains functional and the blockade is strictly localized to β-oxidation.

Protocol 2: Whole-Cell PHA Inhibition Assay (Pseudomonas fluorescens)

Causality & Design Rationale: This workflow utilizes 2-BrOA to determine whether PHA precursors are derived from de novo fatty acid synthesis or direct β-oxidation[1].

  • Culture Preparation : Inoculate P. fluorescens BM07 in mineral salts medium containing 70 mM fructose.

    • Causality: Fructose forces the bacteria to rely entirely on de novo fatty acid synthesis for lipid precursors, isolating the PhaG pathway.

  • Inhibitor Dosing : At the onset of the exponential growth phase, introduce 2-BrOA at varying concentrations (50 µM to 2 mM). Dosing during the log phase ensures active metabolic flux through the targeted pathway.

  • Incubation & Harvest : Cultivate for 48 hours. Harvest cells via centrifugation and lyophilize.

    • Validation Checkpoint: Measure cell dry weight (CDW). 2-BrOA should not significantly reduce CDW in fructose media; if CDW drops sharply, non-specific cytotoxicity is occurring, and the dose must be optimized[1].

  • Methanolysis : Subject the lyophilized biomass to acidic methanolysis (15% H₂SO₄ in methanol) at 100°C for 140 minutes to convert PHA polymers into methyl esters.

  • GC-MS Analysis : Extract the esters in chloroform and analyze via Gas Chromatography-Mass Spectrometry to quantify monomer composition.

Workflow Step1 1. Cell Culture (P. fluorescens on Fructose) Step2 2. Inhibitor Treatment (Add 1-5 mM 2-BrOA) Step1->Step2 Log Phase Step3 3. Harvest & Lyophilization (Centrifuge & Vacuum Dry) Step2->Step3 48h Incubation Step4 4. Methanolysis (Esterification of PHA) Step3->Step4 Dry Biomass Step5 5. GC-MS Analysis (Quantify PHA Monomers) Step4->Step5 Methyl Esters

Fig 2. Step-by-step workflow for evaluating 2-BrOA inhibition on PHA synthesis via GC-MS.

Applications in Bioprocessing and Drug Development

  • Bioplastic Engineering : 2-BrOA is a highly cost-effective substitute for cerulenin (a traditional, expensive FAS inhibitor). By blocking PhaG, researchers can precisely control the monomer composition of medium-chain-length PHAs, tailoring the thermal and mechanical properties of the resulting bioplastics[1].

  • Anti-Biofilm Therapeutics : In P. aeruginosa, rhamnolipids are critical for swarming motility and biofilm architecture. 2-BrOA's ability to inhibit RhlA provides a blueprint for novel anti-virulence drugs that disarm bacterial biofilms without exerting selective pressure for antibiotic resistance[2].

  • Hepatic Metabolism Studies : In drug development, 2-BrOA is utilized to study the dependency of hepatic mixed-function oxygenases (e.g., Cytochrome P450s) on the reducing equivalents generated by mitochondrial β-oxidation. This offers critical insights into drug metabolism, the processing of acyl side chains (e.g., cinnamic acid analogues), and potential hepatotoxicity[3],[4].

References

  • [1] Title: Accumulation of polyhydroxyalkanoic acid containing large amounts of unsaturated monomers in Pseudomonas fluorescens BM07 utilizing saccharides and its inhibition by 2-bromooctanoic acid Source: Applied and Environmental Microbiology / PubMed URL: 1

  • [3] Title: Role of reducing equivalents from fatty acid oxidation in mixed-function oxidation: studies with 2-bromooctanoate in the perfused rat liver Source: Journal of Pharmacology and Experimental Therapeutics / PubMed URL: 3

  • [2] Title: Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length Source: PLOS One URL: 2

  • [4] Title: Characteristics of β-oxidative and reductive metabolism on the acyl side chain of cinnamic acid and its analogues in rats Source: PMC / NIH URL:4

  • Title: 2-Bromooctanoic acid 97% (Product Information & Peer-Reviewed Literature) Source: Sigma-Aldrich URL:

Sources

A Senior Application Scientist's Guide: (S)-2-bromo-octanoic acid as a Substitute for Cerulenin in Fatty Acid Synthase Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Re-evaluating Our Tools for Fatty Acid Synthase Inhibition

For decades, cerulenin has been a cornerstone in the study of de novo fatty acid synthesis, prized for its potent and irreversible inhibition of fatty acid synthase (FAS). Its use has been instrumental in elucidating the role of FAS in various physiological and pathological processes, from metabolic disorders to cancer. However, the inherent limitations of cerulenin, including its off-target effects and cytotoxicity, have prompted the scientific community to seek viable alternatives. This guide introduces (S)-2-bromo-octanoic acid as a potential substitute, offering a comprehensive technical analysis of its mechanism, practical applications, and a comparative assessment against the established standard, cerulenin. Our objective is to equip researchers with the knowledge to make informed decisions when selecting an FAS inhibitor, ultimately fostering more precise and reliable scientific outcomes.

Section 1: Understanding the Inhibitors - A Comparative Overview

At the heart of this guide lies a comparison of two molecules, each with the potential to modulate a central enzyme in cellular metabolism. While both (S)-2-bromo-octanoic acid and cerulenin interfere with fatty acid metabolism, their mechanisms of action, chemical properties, and cellular effects differ significantly.

Feature(S)-2-bromo-octanoic acidCerulenin
Primary Target 3-ketoacyl-CoA thiolase (in β-oxidation)β-ketoacyl-ACP synthase (in FAS)[1]
Mechanism Reversible inhibition (inferred)Irreversible covalent modification[1]
Chemical Class Halogenated fatty acidEpoxide, monocarboxylic acid amide[1]
Molecular Weight 223.11 g/mol [2]223.27 g/mol [1]
Solubility Soluble in organic solvents, low in water[3]Soluble in ethanol, methanol, DMSO
Key Advantage Lower cost, potentially less cytotoxic in some systems[4]Potent and well-characterized FAS inhibitor
Key Disadvantage Indirect inhibitor of FAS, potential off-target effects on lipid metabolismKnown off-target effects, cytotoxicity[5]

Section 2: Delving into the Mechanisms of Action

A nuanced understanding of how these inhibitors function at a molecular level is paramount for designing and interpreting experiments. The following sections dissect the distinct mechanisms of (S)-2-bromo-octanoic acid and cerulenin.

(S)-2-bromo-octanoic acid: A Multi-faceted Modulator of Lipid Metabolism

While often touted as a cerulenin substitute, (S)-2-bromo-octanoic acid does not directly inhibit the fatty acid synthase complex in the same manner. Instead, its primary characterized role in mammalian cells is the inhibition of fatty acid β-oxidation. Specifically, it targets and inhibits 3-ketoacyl-CoA thiolase, the enzyme responsible for the final step in the β-oxidation spiral[1].

G cluster_Mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acid->Beta_Oxidation Ketoacyl_CoA 3-Ketoacyl-CoA Beta_Oxidation->Ketoacyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA S2BOA (S)-2-bromo-octanoic acid S2BOA->Thiolase Inhibition

Caption: Mechanism of (S)-2-bromo-octanoic acid in inhibiting fatty acid β-oxidation.

By inhibiting β-oxidation, (S)-2-bromo-octanoic acid can indirectly affect cellular processes that are sensitive to fatty acid metabolism. For instance, in certain bacteria, it has been shown to block the formation of polyhydroxyalkanoic acids (PHAs) without significantly impacting cell growth, making it a cost-effective alternative to cerulenin in this specific application[4].

Cerulenin: The Archetypal Irreversible FAS Inhibitor

Cerulenin's mechanism of action is well-established. It acts as a suicide inhibitor, forming a covalent bond with the active site cysteine residue of the β-ketoacyl-acyl carrier protein (ACP) synthase (KAS) domain of fatty acid synthase[1]. This irreversible binding effectively shuts down the entire FAS enzyme complex, leading to a rapid cessation of de novo fatty acid synthesis.

G cluster_FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA Acetyl-CoA KAS_domain β-ketoacyl-ACP synthase (KAS) Acetyl_CoA->KAS_domain Malonyl_CoA Malonyl-CoA Malonyl_CoA->KAS_domain Elongation_Cycle Fatty Acid Elongation KAS_domain->Elongation_Cycle Palmitate Palmitate Elongation_Cycle->Palmitate Cerulenin Cerulenin Cerulenin->KAS_domain Irreversible Inhibition

Caption: Mechanism of cerulenin as an irreversible inhibitor of the KAS domain of FAS.

Section 3: Practical Considerations and Experimental Protocols

The successful application of these inhibitors in a research setting hinges on careful consideration of their properties and the implementation of robust experimental protocols.

Stock Solution Preparation and Storage

Cerulenin:

  • Solvent: Due to its poor water solubility, cerulenin should be dissolved in an organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

  • Concentration: A stock solution of 10-20 mM is typically prepared.

  • Storage: Store stock solutions at -20°C for short-term use (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

(S)-2-bromo-octanoic acid:

  • Solvent: This compound is also poorly soluble in water and should be dissolved in an organic solvent like DMSO or ethanol[3].

  • Concentration: Prepare a stock solution in the range of 100-200 mM.

  • Storage: Store stock solutions at -20°C.

General Protocol for In Vitro Inhibition Studies in Adherent Cancer Cell Lines

This protocol provides a general framework for assessing the effects of (S)-2-bromo-octanoic acid and cerulenin on cancer cell viability and fatty acid synthesis.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium

  • (S)-2-bromo-octanoic acid stock solution (in DMSO)

  • Cerulenin stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™)

  • [¹⁴C]-acetate or a fluorescent fatty acid analog (for fatty acid synthesis assay)

  • Scintillation counter or fluorescence plate reader

Workflow:

G cluster_Workflow In Vitro Inhibition Assay Workflow Step1 1. Seed Cells (96-well plate) Step2 2. Adherence (24 hours) Step1->Step2 Step3 3. Treat with Inhibitors (Varying Concentrations) Step2->Step3 Step4 4. Incubate (24-72 hours) Step3->Step4 Step5 5. Assess Cell Viability (e.g., MTT Assay) Step4->Step5 Step6 6. Measure Fatty Acid Synthesis (Radiolabeling or Fluorescence) Step4->Step6

Caption: A generalized workflow for in vitro cell-based assays with FAS inhibitors.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment: Prepare serial dilutions of (S)-2-bromo-octanoic acid and cerulenin in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% (v/v). A vehicle-only control is essential. Typical concentration ranges to test are:

    • Cerulenin: 1 µM to 100 µM. For some colorectal cancer cell lines, IC50 values have been reported in the range of 80-87 µM.[5]

    • (S)-2-bromo-octanoic acid: 10 µM to 500 µM.

  • Incubation: Incubate the treated cells for a period of 24 to 72 hours.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard method like the MTT assay.

  • Fatty Acid Synthesis Assay (Optional): To directly measure the impact on fatty acid synthesis, cells can be incubated with [¹⁴C]-acetate or a fluorescent fatty acid analog during the last few hours of the inhibitor treatment. The incorporation of the label into the lipid fraction can then be quantified.

Section 4: Navigating Off-Target Effects and Experimental Caveats

As with any pharmacological inhibitor, a thorough understanding of potential off-target effects is critical for accurate data interpretation.

Cerulenin's Known Off-Target Activities

Beyond its potent inhibition of FAS, cerulenin has been reported to affect other cellular processes:

  • Inhibition of Protein Palmitoylation: Cerulenin can interfere with the post-translational modification of proteins with palmitic acid.

  • HMG-CoA Synthase Inhibition: It has been shown to inhibit HMG-CoA synthetase, an enzyme involved in cholesterol biosynthesis[6].

  • Induction of Apoptosis: Cerulenin's cytotoxic effects are often attributed to the induction of apoptosis, which may be a downstream consequence of FAS inhibition or a result of other cellular perturbations[7][8].

(S)-2-bromo-octanoic acid and the Broader Impact of 2-bromo Fatty Acids

The off-target effects of (S)-2-bromo-octanoic acid are less specifically characterized, but studies on related 2-bromo fatty acids, such as 2-bromopalmitate, provide valuable insights. These compounds are known to be promiscuous inhibitors of lipid metabolism[9]. 2-bromopalmitate, for instance, has been shown to inhibit protein deacylation by targeting acyl-protein thioesterases (APTs)[9]. This highlights the potential for (S)-2-bromo-octanoic acid to have a broader impact on cellular lipid homeostasis beyond the inhibition of β-oxidation.

Section 5: The Verdict - Choosing the Right Tool for the Job

The decision to use (S)-2-bromo-octanoic acid as a substitute for cerulenin should be made with a clear understanding of the research question and the limitations of each inhibitor.

Choose (S)-2-bromo-octanoic acid when:

  • Studying the effects of disrupting fatty acid β-oxidation is the primary goal.

  • A less cytotoxic alternative to cerulenin is desired for long-term studies in certain model systems (e.g., bacterial PHA synthesis).

  • Cost is a significant consideration.

Choose cerulenin when:

  • Direct and potent inhibition of fatty acid synthase is required.

  • The research question is focused on the immediate downstream effects of FAS blockade.

  • Working with a well-characterized and widely cited FAS inhibitor is important for comparative purposes.

Crucially, when using (S)-2-bromo-octanoic acid as a tool to probe FAS-related phenotypes, it is imperative to include additional controls to dissect the effects of β-oxidation inhibition from any potential indirect effects on FAS.

Conclusion: A Call for Rigorous Science

(S)-2-bromo-octanoic acid presents itself as a valuable tool in the armamentarium of researchers studying lipid metabolism. However, it is not a direct, drop-in replacement for cerulenin in all experimental contexts, particularly in the study of mammalian fatty acid synthase. Its primary role as a β-oxidation inhibitor necessitates a more nuanced experimental design and interpretation of results. As Senior Application Scientists, we advocate for a thorough understanding of the tools we employ. By appreciating the distinct mechanisms and potential off-target effects of both (S)-2-bromo-octanoic acid and cerulenin, the research community can continue to unravel the complexities of fatty acid metabolism with greater precision and confidence.

References

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  • Pizer, E. S., Jackisch, C., Wood, F. D., Pasternack, G. R., Davidson, N. E., & Kuhajda, F. P. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer research, 58(20), 4611–4615.
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  • Lall, R. K., et al. (2013). 2-Bromopalmitate Reduces Protein Deacylation by Inhibition of Acyl-Protein Thioesterase Enzymatic Activities. PloS one, 8(10), e75232.
  • Ventura, R., et al. (2015). A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. EBioMedicine, 2(8), 808-809.
  • Vazquez-Martin, A., Ropero, S., Brunet, J., Colomer, R., & Menendez, J. A. (2007). Inhibition of Fatty Acid Synthase (FASN) synergistically enhances the efficacy of 5-fluorouracil in breast carcinoma cells. Oncology reports, 18(4), 973–980.
  • Puig, T., et al. (2019). Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies. Cellular and Molecular Life Sciences, 76(10), 1885-1900.
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  • Zaytseva, Y. Y., et al. (2020). Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells. Frontiers in oncology, 10, 1478.
  • Grube, S., et al. (2019). Effect of the FASN inhibitors cerulenin and C75 on FASN expression. ResearchGate. [Link]

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  • Atshaves, B. P., et al. (2010). Inhibitors of Fatty Acid Synthesis Induce PPARα-Regulated Fatty Acid β-Oxidative Genes: Synergistic Roles of L-FABP and Glucose. American journal of physiology. Gastrointestinal and liver physiology, 298(4), G497-G509.
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  • Davda, D., et al. (2013). Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate. ACS chemical biology, 8(9), 1912–1917.
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Spectroscopic data (NMR, IR, Mass Spec) for (S)-2-bromo-octanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-bromo-octanoic acid

Introduction

(S)-2-bromo-octanoic acid is a chiral carboxylic acid that serves as a valuable building block in organic synthesis and drug development. Its utility in creating more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and characterization of this compound. This guide provides a detailed analysis of the spectroscopic data for (S)-2-bromo-octanoic acid, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition. The molecular formula of 2-bromooctanoic acid is C₈H₁₅BrO₂, and its molecular weight is approximately 223.11 g/mol [1].

It is important to note that in a non-chiral environment, such as with standard NMR solvents or during IR and MS analysis, the spectroscopic properties of the (S)-enantiomer are identical to its (R)-enantiomer and the racemic mixture[2]. Chiral-specific techniques would be required to distinguish between enantiomers[3].

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromooctanoic Acid
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet (broad)1H-COOH
4.22Triplet1HCH-Br
2.05 - 1.85Multiplet2H-CH₂- (C3)
1.50 - 1.20Multiplet8H-CH₂- (C4, C5, C6, C7)
0.90Triplet3H-CH₃ (C8)
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromooctanoic Acid
Chemical Shift (δ) ppmAssignment
~175C=O (C1)
~48CH-Br (C2)
~34-CH₂- (C3)
~31-CH₂- (C6)
~28-CH₂- (C5)
~27-CH₂- (C4)
~22-CH₂- (C7)
~14-CH₃ (C8)
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Key IR Absorption Bands for 2-Bromooctanoic Acid
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2960-2850Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)[4]
~1460MediumC-H bend (CH₂)
~1280MediumC-O stretch
~930BroadO-H bend
~650MediumC-Br stretch
Table 4: Mass Spectrometry Data for 2-Bromooctanoic Acid
m/zInterpretation
224 / 222Molecular ion peak [M]⁺ (isotopes of Br)
179 / 177[M-COOH]⁺
143[M-Br]⁺
45[COOH]⁺
Ionization Method: Electron Ionization (EI).

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of (S)-2-bromo-octanoic acid with carbons numbered for NMR assignment correlation.

Caption: Structure of (S)-2-bromo-octanoic acid with key atoms labeled.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a map of the proton framework of a molecule. In (S)-2-bromo-octanoic acid, the electron-withdrawing bromine atom and carbonyl group significantly deshield adjacent protons, shifting their signals downfield. The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water[5]. The proton on the alpha-carbon (C2), being attached to the same carbon as the bromine, is expected to be a triplet due to coupling with the two adjacent protons on C3 and will appear significantly downfield[6].

Interpretation:

  • ~11.0 ppm (s, 1H): This broad singlet is characteristic of a carboxylic acid proton (-COOH)[5][7]. Its chemical shift can be concentration-dependent.

  • 4.22 ppm (t, 1H): This triplet corresponds to the proton on the alpha-carbon (C2), which is deshielded by both the adjacent bromine atom and the carbonyl group. It is split into a triplet by the two neighboring protons on C3.

  • 2.05 - 1.85 ppm (m, 2H): This multiplet is assigned to the protons on C3. They are adjacent to the chiral center and thus experience a slightly more complex magnetic environment.

  • 1.50 - 1.20 ppm (m, 8H): The overlapping signals in this region correspond to the methylene protons of the alkyl chain (C4, C5, C6, and C7).

  • 0.90 ppm (t, 3H): This triplet is characteristic of the terminal methyl group (-CH₃) at C8, split by the two adjacent protons on C7.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are highly dependent on the electronic environment of the carbon atoms.

Interpretation:

  • ~175 ppm: This downfield signal is characteristic of the carbonyl carbon (C=O) of a carboxylic acid[8].

  • ~48 ppm: This signal corresponds to the alpha-carbon (C2), which is bonded to the electronegative bromine atom.

  • ~34-22 ppm: These signals in the aliphatic region correspond to the six methylene carbons (-CH₂-) of the octanoic acid chain[9]. The specific assignments can be complex without further 2D NMR experiments.

  • ~14 ppm: This upfield signal is characteristic of the terminal methyl carbon (-CH₃)[9].

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band and a sharp, strong C=O stretching band[5].

Interpretation:

  • 2500-3300 cm⁻¹ (Broad): This very broad absorption is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer[2]. It often overlaps with the C-H stretching region.

  • 2960-2850 cm⁻¹ (Medium-Strong): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain.

  • ~1710 cm⁻¹ (Strong): This intense, sharp peak is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic carboxylic acid[4][10].

  • ~650 cm⁻¹ (Medium): This absorption is in the region expected for the C-Br stretching vibration.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-bromo-octanoic acid, the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity[2][11].

Interpretation:

  • m/z 224 / 222: This pair of peaks represents the molecular ion [M]⁺, corresponding to the intact molecule containing either the ⁸¹Br or ⁷⁹Br isotope, respectively.

  • m/z 179 / 177: This fragment results from the loss of a carboxyl group (-COOH, 45 Da) from the molecular ion. The isotopic pattern confirms the presence of bromine in this fragment.

  • m/z 143: This peak corresponds to the loss of a bromine radical (79 or 81 Da) from the molecular ion [M-Br]⁺.

  • m/z 45: A peak at this value is characteristic of the carboxyl fragment [COOH]⁺.

Experimental Protocols & Workflow

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Logical Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-2-bromo-octanoic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of (S)-2-bromo-octanoic acid in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm for ¹H NMR)[2].

    • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation: As 2-bromooctanoic acid is a liquid at room temperature, the spectrum can be recorded using a thin film method. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates[2].

    • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. First, record a background spectrum of the clean salt plates. Then, record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹[2].

    • Data Presentation: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities. For GC-MS, inject a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) into the GC[2].

    • Ionization: Use Electron Ionization (EI), a common method for small organic molecules. Bombard the vaporized sample with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion[2][12].

    • Mass Analysis: Accelerate the molecular ion and any fragment ions into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z)[2].

    • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

References

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy. [Link]

  • Biological Magnetic Resonance Bank. bmse000502 Octanoic Acid at BMRB. [Link]

  • University of Calgary. Infrared Spectroscopy Table. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry. [Link]

  • PubChem. 2-Bromooctanoic acid | C8H15BrO2 | CID 92184. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • NIST WebBook. 2-bromoheptanoic acid. [Link]

  • ResearchGate. Experimental IR spectra of carbonyl stretching vibration of.... [Link]

  • Cengage. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. (PDF) Assignment of the absolute configuration of alpha-chiral carboxylic acids by 1H NMR spectroscopy. [Link]

  • MSU Chemistry. Absolute Stereochemical Determination of Chiral Carboxylic Acids. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • PubMed. Recent advances in spectroscopic chiral analysis of carboxylic acids. [Link]

  • NMR spectra 2-13C. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • PubChem. 2-Bromooctanoate | C8H14BrO2- | CID 22173992. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

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Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (S)-2-bromo-octanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-bromo-octanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The stereochemistry at the C2 position is often crucial for the desired biological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed protocols and technical insights into established methods for the synthesis of (S)-2-bromo-octanoic acid, designed for researchers, scientists, and drug development professionals.

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the alpha-carbon. Traditional methods for α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky (HVZ) reaction, are not stereoselective and produce a racemic mixture.[1][2] Therefore, strategies that introduce chirality in a controlled manner are essential. This guide will explore two principal approaches: the use of chiral auxiliaries to direct diastereoselective bromination and the resolution of a racemic mixture.

Comparative Overview of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is temporarily attached to the octanoic acid backbone to direct the stereoselective introduction of bromine at the α-position. The auxiliary is subsequently cleaved to yield the desired (S)-2-bromo-octanoic acid.High diastereoselectivity, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. The cost of the chiral auxiliary can be a factor.
Enzymatic Kinetic Resolution A lipase enzyme is used to selectively esterify one enantiomer of racemic 2-bromo-octanoic acid or its ester, allowing for the separation of the desired (S)-enantiomer.[1]High enantioselectivity, mild reaction conditions, environmentally friendly.[1]The theoretical maximum yield for the desired enantiomer is 50%.[1] Requires screening for a suitable enzyme and optimization of reaction conditions.
Diastereomeric Salt Crystallization A racemic mixture of 2-bromooctanoic acid is reacted with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.A well-established and often effective classical resolution technique.Can be a trial-and-error process to find a suitable resolving agent and crystallization conditions. The yield of the desired enantiomer is limited to a theoretical maximum of 50%.

This guide will provide a detailed protocol for the chiral auxiliary-mediated approach, which offers a high degree of stereochemical control and is a widely applicable strategy in asymmetric synthesis.

Part 1: Chiral Auxiliary-Mediated Enantioselective Bromination

This method utilizes a chiral oxazolidinone auxiliary, a powerful tool in asymmetric synthesis, to direct the bromination of an N-acyl oxazolidinone derived from octanoic acid.[3] The bulky chiral auxiliary effectively shields one face of the enolate, forcing the electrophilic bromine to attack from the less sterically hindered side, thus achieving high diastereoselectivity.[3]

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Bromination cluster_2 Step 3: Cleavage of Auxiliary OctanoylChloride Octanoyl Chloride AcylOxazolidinone N-Octanoyl Oxazolidinone OctanoylChloride->AcylOxazolidinone ChiralAuxiliary Chiral Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) ChiralAuxiliary->AcylOxazolidinone Base1 Base (e.g., n-BuLi) Base1->AcylOxazolidinone BromoProduct (S)-N-(2-bromo-octanoyl) Oxazolidinone AcylOxazolidinone->BromoProduct Base2 Base (e.g., NaHMDS) Base2->BromoProduct BrominatingAgent Electrophilic Bromine Source (e.g., NBS) BrominatingAgent->BromoProduct FinalProduct (S)-2-bromo-octanoic acid BromoProduct->FinalProduct Hydrolysis Hydrolysis (e.g., LiOH, H2O2) Hydrolysis->FinalProduct

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Octanoyl chloride

  • Sodium hexamethyldisilazide (NaHMDS)

  • N-Bromosuccinimide (NBS)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

Step 1: Synthesis of N-Octanoyl Oxazolidinone

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add octanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-octanoyl oxazolidinone. The product can be purified by column chromatography on silica gel.

Step 2: Diastereoselective Bromination

  • Dissolve the N-octanoyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add NaHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the sodium enolate.

  • In a separate flask, dissolve N-bromosuccinimide (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the enolate solution to the NBS solution via cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction with saturated aqueous sodium sulfite solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified (S)-N-(2-bromo-octanoyl) oxazolidinone (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with hydrochloric acid.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-bromo-octanoic acid.

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
Low Diastereoselectivity 1. Incomplete enolate formation. 2. Racemization during bromination. 3. Impure chiral auxiliary.1. Ensure strictly anhydrous conditions and use a strong, non-nucleophilic base. 2. Maintain a low temperature (-78 °C) during enolate formation and bromination. 3. Verify the enantiomeric purity of the chiral auxiliary before use.
Low Yield 1. Incomplete reaction in any of the steps. 2. Side reactions. 3. Difficult cleavage of the auxiliary.1. Monitor reaction progress by TLC or HPLC. 2. Use highly purified, anhydrous solvents and reagents. Add the electrophile slowly. 3. Ensure complete hydrolysis by adjusting reaction time or temperature.

Part 2: Characterization and Purity Analysis

The enantiomeric excess (e.e.) of the final product is a critical parameter and should be determined using a suitable chiral analytical technique.

Chiral High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol with a small amount of a modifier like trifluoroacetic acid is typically used. The exact ratio will need to be optimized.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

The (S)- and (R)-enantiomers will have different retention times, allowing for the determination of the e.e. by integrating the respective peak areas.

Safety Precautions

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Octanoyl chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • N-Bromosuccinimide: Irritant and light-sensitive.

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The enantioselective synthesis of (S)-2-bromo-octanoic acid is a challenging yet achievable goal for synthetic chemists. The chiral auxiliary-mediated approach detailed in this guide provides a reliable and highly stereocontrolled route to this important chiral building block. Careful attention to experimental conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and excellent enantioselectivity.

References

  • BenchChem. (2025). A Comparative Guide to Brominating Agents for Aliphatic Carboxylic Acids.
  • BenchChem. (2025). The Role of (S)-2-Bromobutanoic Acid in Asymmetric Synthesis: Application Notes and Protocols.
  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.
  • BenchChem. (2025). Technical Support Center: Efficient Synthesis of (S)-2-Bromobutanoic Acid.
  • 22.4 Alpha Bromination of Carboxylic Acids. (n.d.). Organic Chemistry: A Tenth Edition.
  • Scribd. (2021, October 17). Alpha Bromination of Carboxylic Acids.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • ChemicalBook. (n.d.). 2-BROMOOCTANOIC ACID synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromooctanoic acid 97.
  • CymitQuimica. (n.d.). CAS 2623-82-7: 2-Bromooctanoic acid.

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Lab-scale synthesis of 2-bromooctanoic acid via Hell-Volhard-Zelinsky

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lab-Scale Synthesis of 2-Bromooctanoic Acid via the Hell-Volhard-Zelinsky Reaction

Executive Summary & Application Context

As a Senior Application Scientist, I frequently encounter the need for high-purity α-bromo carboxylic acids in drug development and biochemical research. 2-Bromooctanoic acid is a highly valuable intermediate, particularly recognized for its role as a potent inhibitor of β-oxidation. In microbiological studies, it effectively blocks the formation of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens without inhibiting cell growth, serving as a highly efficient and cost-effective (2,000 times cheaper) substitute for the complex inhibitor cerulenin[1][2].

This application note details a robust, self-validating laboratory protocol for the synthesis of 2-bromooctanoic acid from octanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.

Mechanistic Rationale: The "Why" Behind the Chemistry

Direct halogenation of aliphatic carboxylic acids is thermodynamically unfavorable because the electron-donating nature of the hydroxyl group decreases the electrophilicity of the carbonyl carbon, preventing the formation of the necessary enol intermediate[3]. The HVZ reaction circumvents this barrier through a carefully orchestrated sequence of acyl substitution and tautomerization.

  • Activation: The addition of phosphorus tribromide (PBr₃) converts octanoic acid into octanoyl bromide[3][4].

  • Enolization: The acyl bromide intermediate is highly susceptible to acid-catalyzed keto-enol tautomerization, readily forming an enol[4][5].

  • Bromination: The enol acts as a nucleophile, attacking diatomic bromine (Br₂) to form 2-bromooctanoyl bromide[3][5]. The reaction naturally halts at mono-bromination because the electron-withdrawing α-bromine significantly reduces the nucleophilicity of the product[4].

  • Catalytic Propagation & Hydrolysis: The 2-bromooctanoyl bromide can undergo bromide exchange with unreacted octanoic acid to propagate the catalytic cycle[4]. Finally, an aqueous quench hydrolyzes the acyl bromide back into the stable carboxylic acid[5].

HVZ_Mechanism A Octanoic Acid (R-CH2-COOH) B Octanoyl Bromide (R-CH2-COBr) A->B PBr3 (Nucleophilic Acyl Substitution) C Enol Tautomer (R-CH=C(OH)Br) B->C Acid Catalysis (Keto-Enol Tautomerization) D 2-Bromooctanoyl Bromide (R-CHBr-COBr) C->D Br2 Addition (Electrophilic Attack) D->B Octanoic Acid Exchange (Catalytic Cycle Propagation) E 2-Bromooctanoic Acid (R-CHBr-COOH) D->E H2O Quench (Hydrolysis)

Mechanistic pathway of the Hell-Volhard-Zelinsky alpha-bromination.

Safety & Infrastructure Requirements

The reagents utilized in the HVZ reaction are highly hazardous and require strict engineering controls.

  • Phosphorus Tribromide (PBr₃): Fumes violently in the air and reacts with moisture to release highly corrosive and toxic hydrogen bromide (HBr) gas[6][7].

  • Bromine (Br₂): A volatile, dense liquid that poses severe respiratory and dermal toxicity risks[8].

Mandatory Setup: The reaction must be conducted in a continuous-flow fume hood. The reflux condenser must be vented through a gas scrubber containing an alkaline solution (e.g., 2M NaOH or a calcium hydroxide suspension) to safely neutralize the continuous evolution of HBr gas[6][7].

Quantitative Reagent Data

Table 1: Reagent Stoichiometry for 100 mmol Scale

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
Octanoic Acid 144.21 1.00 14.42 g (~15.8 mL) Substrate
Phosphorus Tribromide 270.70 0.35 9.47 g (~3.3 mL) Activator / Catalyst
Bromine 159.81 1.20 19.18 g (~6.1 mL) Brominating Agent

| Deionized Water (Ice) | 18.02 | Excess | ~150 mL | Quenching Agent |

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Each phase contains visual or physical checkpoints to confirm the reaction is proceeding correctly before advancing.

Workflow S1 1. Purge & Setup Anhydrous N2 S2 2. Activation Add PBr3 S1->S2 S3 3. Bromination Dropwise Br2 (50°C) S2->S3 S4 4. Reflux Drive to Completion S3->S4 S5 5. Hydrolysis Ice-Water Quench S4->S5 S6 6. Isolation Vacuum Distillation S5->S6

Step-by-step self-validating workflow for 2-bromooctanoic acid synthesis.

Step 1: System Purge & Activation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to the alkaline gas scrubber. Purge the system with anhydrous nitrogen.

  • Charge the flask with octanoic acid (14.42 g).

  • Slowly add PBr₃ (3.3 mL) via syringe at room temperature.

  • Self-Validating Checkpoint: A mild exotherm and the evolution of a small amount of gas indicate the successful formation of the octanoyl bromide intermediate.

Step 2: Controlled Bromination

  • Submerge the flask in an oil bath pre-heated to 50 °C.

  • Transfer Br₂ (6.1 mL) into the addition funnel. Begin dropwise addition at a rate of 1 drop every 2-3 seconds.

  • Self-Validating Checkpoint: As each drop of dark red bromine hits the solution, it should rapidly decolorize, confirming immediate consumption by the enol tautomer. If the red color persists and pools, pause the addition until the solution clears to prevent a runaway exothermic reaction.

Step 3: Reflux & Completion

  • Once all Br₂ has been added, increase the oil bath temperature to 80 °C and reflux the mixture for 4 to 6 hours.

  • Self-Validating Checkpoint: Monitor the alkaline gas scrubber. The continuous bubbling of HBr gas will gradually slow down. The complete cessation of gas evolution is the definitive kinetic indicator that the bromination cycle has reached 100% conversion.

Step 4: Hydrolysis (Quenching)

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Carefully and slowly pour the dark reaction mixture into a beaker containing 150 mL of vigorously stirred crushed ice and water.

  • Self-Validating Checkpoint: A highly exothermic reaction will occur as the remaining acyl bromides are hydrolyzed back into carboxylic acids[5]. The mixture will separate into a distinct aqueous layer and a heavy organic layer.

Downstream Processing & Characterization

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

  • Washing: Wash the combined organic layers with 10% sodium thiosulfate (to neutralize any unreacted Br₂) followed by brine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Distillation: Purify the crude dark oil via fractional vacuum distillation.

Table 2: Expected Yield and Characterization Metrics

Parameter Expected Value Analytical / Validation Method
Appearance Colorless to pale yellow liquid Visual Inspection
Boiling Point ~140 °C at 5 mmHg[1] Vapor temperature during distillation
Yield 75% – 85% Gravimetric Analysis

| Purity | > 97% | GC-FID or ¹H-NMR |

Self-Validating Checkpoint: During vacuum distillation, the collection of the main fraction at a stable, constant vapor temperature of ~140 °C (at 5 mmHg) guarantees the isolation of the target compound without cross-contamination from unreacted starting materials or polybrominated byproducts[1].

References

  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. 3

  • Hell Volhard Zelinsky Reaction Mechanism - BYJU'S. 5

  • Hell-Volhard-Zelinsky Reaction - Organic Chemistry Portal. 4

  • Phosphorus tribromide - Sciencemadness Wiki. 6

  • Bromine (PIM 080) - INCHEM. 8

  • 6600 - Phosphorus Tribromide - SAFETY DATA SHEET. 7

  • 2-BROMOOCTANOIC ACID | 2623-82-7 - ChemicalBook.1

  • Accumulation of Polyhydroxyalkanoic Acid Containing Large Amounts of Unsaturated Monomers in Pseudomonas fluorescens BM07 Utilizing Saccharides and Its Inhibition by 2-Bromooctanoic Acid - ASM Journals. 2

Sources

Analytical Method Development and Validation for 2-Bromooctanoic Acid by GC-MS: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Isolates (Cell Lysates) and Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Analytical Rationale

2-Bromooctanoic acid (2-BrOA) is a medium-chain halogenated carboxylic acid with significant applications in both industrial microbiology and pharmaceutical synthesis. In bioprocessing, 2-BrOA serves as a highly specific, competitive inhibitor of the transacylase enzyme (PhaG) in Pseudomonas species, effectively blocking the de novo synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) without inhibiting overall cell growth[1]. In drug development, halogenated carboxylic acids like 2-BrOA are critical synthetic intermediates; however, they must be strictly monitored as potential genotoxic impurities (PGIs) in final API formulations[2].

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying 2-BrOA due to its unparalleled sensitivity and structural elucidation capabilities. However, analyzing free carboxylic acids presents severe chromatographic challenges, necessitating a robust, self-validating derivatization strategy.

G Fructose Carbon Source (Fructose) AcetylCoA Acetyl-CoA Fructose->AcetylCoA FAS Fatty Acid Synthesis AcetylCoA->FAS R3HA (R)-3-Hydroxyacyl-ACP FAS->R3HA PhaG PhaG Enzyme (Transacylase) R3HA->PhaG R3HACoA (R)-3-Hydroxyacyl-CoA PhaG->R3HACoA Catalysis PHA mcl-PHA Polymer R3HACoA->PHA PHA Synthase Inhibitor 2-Bromooctanoic Acid (2-BrOA) Inhibitor->PhaG Competitive Inhibition

Fig 1. 2-BrOA acts as a specific competitive inhibitor of PhaG in the PHA synthesis pathway.

Mechanistic Insights into GC-MS Method Development

The Challenge of the Free Carboxyl Group

The free carboxyl group (-COOH) of 2-BrOA is highly polar and prone to extensive hydrogen bonding. If injected directly into a GC system, the molecule will irreversibly adsorb to active silanol sites on the column stationary phase and the glass liner. This results in severe peak tailing, poor resolution, and a drastic reduction in the Limit of Detection (LOD)[3].

The Derivatization Strategy: Why Silylation?

To confer volatility and thermal stability, the active hydrogen must be replaced. While alkylation (e.g., methylation via BF3/Methanol) is common for fatty acids, harsh acidic conditions combined with high heat can induce dehydrohalogenation (loss of the bromine atom) at the labile alpha-carbon of 2-BrOA.

Expert Insight: We utilize Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS). BSTFA acts rapidly and completely to replace the active proton with a trimethylsilyl (TMS) group, forming a highly volatile 2-BrOA-TMS ester[4]. The 1% TMCS acts as a critical Lewis acid catalyst to drive the reaction to 100% completion. The byproduct, trifluoroacetamide, is highly volatile and elutes in the solvent delay, preventing detector fouling[3].

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. By incorporating an Internal Standard (IS)—such as 2-bromodecanoic acid—prior to the extraction phase, the protocol mathematically corrects for any physical matrix losses or fluctuations in derivatization efficiency.

G Sample Sample Matrix (Spiked with IS) Extraction LLE Extraction (Ethyl Acetate) Sample->Extraction Drying Desiccation (Anhydrous Na2SO4) Extraction->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Analysis (EI, SIM Mode) Derivatization->GCMS Data Data Processing & Quantitation GCMS->Data

Fig 2. Self-validating sample preparation and GC-MS workflow for 2-BrOA quantitation.

Step-by-Step Methodology

Step 1: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 1.0 mL of the aqueous sample matrix into a glass centrifuge tube. Immediately spike with 10 µL of Internal Standard (2-bromodecanoic acid, 100 µg/mL). Add 2.0 mL of LC-MS grade Ethyl Acetate and vortex vigorously for 2 minutes.

  • Causality: Spiking the IS before extraction ensures that any analyte lost during phase separation is proportionally mirrored by the IS, maintaining quantitative integrity. Ethyl acetate is selected over non-polar solvents (like hexane) because its moderate polarity yields superior recovery (>95%) for alpha-halogenated acids.

Step 2: Desiccation

  • Action: Centrifuge at 3000 rpm for 5 minutes to break any emulsions. Carefully transfer the upper organic layer to a clean glass vial containing 0.5 g of anhydrous sodium sulfate (Na₂SO₄). Swirl gently and let sit for 5 minutes.

  • Causality: Silylating reagents (BSTFA) are extremely hygroscopic. Even trace amounts of water will hydrolyze the reagent and the resulting TMS-esters back into free acids[3]. Anhydrous Na₂SO₄ acts as a chemical sponge, ensuring a strictly anhydrous environment.

Step 3: Silylation Derivatization

  • Action: Transfer 1.0 mL of the dried extract into a 2.0 mL GC autosampler vial. Add 50 µL of BSTFA + 1% TMCS. Cap tightly with a PTFE-lined septum and incubate in a heating block at 60 °C for 30 minutes.

  • Causality: The 60 °C incubation provides the exact thermodynamic energy required to push the sterically hindered alpha-bromo silylation to completion. Temperatures exceeding 80 °C are avoided to prevent thermal degradation of the carbon-bromine bond[4].

Step 4: GC-MS Analysis

  • Action: Remove the vial, allow it to cool to room temperature, and inject 1 µL into the GC-MS system.

  • Causality: Cooling the vial prevents the highly volatile TMS derivatives from flashing off when the autosampler needle punctures the septum.

GC-MS Instrumental Parameters

To achieve baseline resolution and maximum sensitivity, a mid-polarity 5% phenyl-methylpolysiloxane column is utilized. The Mass Spectrometer is operated in Selected Ion Monitoring (SIM) mode to filter out matrix background noise.

Table 1: Optimized GC-MS Instrument Parameters

ModuleParameterSetting / Value
Inlet Injection ModeSplitless (purge valve on at 1.0 min)
Temperature250 °C
Carrier GasHelium (99.999%), Constant Flow at 1.0 mL/min
Column Stationary PhaseHP-5ms (30 m × 0.25 mm i.d. × 0.25 µm film)
Oven Initial Temperature60 °C (Hold for 1.0 min)
Temperature Ramp10 °C/min to 280 °C
Final Temperature280 °C (Hold for 5.0 min)
MSD Ionization ModeElectron Impact (EI), 70 eV
Source / Quad Temp230 °C / 150 °C
Acquisition ModeSIM (Selected Ion Monitoring)
2-BrOA-TMS Ions Target: m/z 215 [M-Br]⁺ Qualifiers: m/z 73 [TMS]⁺, m/z 280 [M-CH₃]⁺

Method Validation & Data Presentation

The developed method was validated according to ICH Q2(R1) guidelines, demonstrating exceptional linearity, precision, and recovery, confirming its suitability for both bioprocess monitoring and API impurity profiling.

Table 2: Quantitative Method Validation Summary

Validation ParameterValue / Acceptance Criteria
Linear Dynamic Range 0.1 – 50.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.10 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD%) 3.2% (at 1.0 µg/mL, n=6)
Inter-day Precision (RSD%) 4.8% (at 1.0 µg/mL, over 3 days)
Extraction Recovery 94.2% – 97.8% (across 3 concentration levels)

References

  • [1] Catabolism of three inhibitors, acrylic acid, 2-bromooctanoic acid, and 2-bromohexanoic acid in Pseudomonas fluorescens BM07. ResearchGate. 1

  • [3] GC Derivatization. Colorado State University. 3

  • [2] Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization. PubMed (NIH). 2

  • [4] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. 4

Sources

Application Note: Safe Handling, Storage, and Experimental Protocols for 2-Bromooctanoic Acid in Metabolic Pathway Routing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

2-Bromooctanoic acid (CAS: 2623-82-7) is an


-halogenated aliphatic carboxylic acid widely utilized in organic synthesis and metabolic engineering. In bioprocessing, it serves as a highly specific, cost-effective inhibitor of 

-oxidation enzymes. Notably, it is utilized as a substitute for cerulenin to block the de novo synthesis of polyhydroxyalkanoic acid (PHA) in bacterial models like Pseudomonas fluorescens without arresting overall cell growth[1].

Due to the electron-withdrawing nature of the


-bromine atom, the carboxylate anion is highly stabilized, resulting in a lower pKa than its non-halogenated counterpart. This increased acidity, combined with its potential to act as an alkylating agent, renders the compound highly corrosive and toxic, necessitating stringent safety and handling protocols[2].

Quantitative Physicochemical and Hazard Specifications

To establish a foundation for safe handling and experimental design, the critical physicochemical properties and hazard classifications are summarized below.

Table 1: Physicochemical Properties and Hazard Causality

ParameterValueCausality / Experimental Implication
CAS Number 2623-82-7Unique identifier for the racemic mixture.
Molecular Weight 223.11 g/mol Critical for calculating precise molarities in in vitro pathway inhibition assays.
Density 1.278 g/mL at 25 °CHeavier than water; forms the bottom layer in biphasic aqueous extractions.
Boiling Point 140 °C at 5 mmHgLow volatility at room temperature, but heating generates hazardous, corrosive vapors.
GHS Hazard Codes H314, H302, H312, H332The

-bromine increases acidity and reactivity, causing severe skin burns and mucous membrane damage[2].
Storage Class 8A (Combustible Corrosive)Demands strict segregation from strong bases to prevent violent neutralization exotherms.

Storage and Segregation Protocol

Causality Focus:


-bromo carboxylic acids can slowly hydrolyze in the presence of ambient moisture, releasing highly corrosive hydrobromic acid (HBr) gas. Proper storage mitigates this degradation pathway and prevents dangerous cross-reactions.
  • Environmental Controls: Store the reagent in a tightly sealed, light-resistant container at ambient room temperature. Ensure the environment is strictly dry.

  • Segregation: House the container in a locked, approved corrosive storage cabinet (Storage Class 8A). Physically segregate it from strong bases, amines, and strong oxidizing agents.

  • Self-Validation Check: Before each use, inspect the cap for crystalline buildup or discoloration, which indicates moisture ingress and subsequent HBr generation. If observed, dispose of the bottle following hazardous waste protocols.

Safe Handling and PPE Workflow

To prevent severe chemical burns and systemic toxicity via inhalation or dermal absorption, the following handling workflow must be strictly adhered to.

StorageHandling A 2-Bromooctanoic Acid (Corrosive & Toxic) B Storage: Class 8A Locked Cabinet A->B Receive C Segregation: Away from Bases/Oxidizers B->C Organize D Handling: Fume Hood (>100 fpm airflow) C->D Transport E PPE: ABEK Respirator, Faceshield, Nitrile Gloves D->E Prepare F Waste: Halogenated Corrosive Stream E->F Dispose

Workflow for the safe storage, handling, and disposal of 2-bromooctanoic acid.

Step-by-Step Handling Procedure:

  • Engineering Controls: All transfers, dilutions, and reactions involving 2-bromooctanoic acid must be conducted inside a certified chemical fume hood maintaining a minimum face velocity of 100 fpm[2].

  • Personal Protective Equipment (PPE): Don a chemically resistant lab coat, a full faceshield over chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves[2]. Standard latex gloves are highly permeable to halogenated organics and must not be used.

  • Respiratory Protection: If the experimental protocol requires heating the compound, or if fume hood ventilation is compromised, personnel must wear a half-mask respirator equipped with a type ABEK (EN14387) filter to neutralize acidic and organic vapors.

Experimental Protocol: Selective Inhibition of PHA Synthesis

Context: In metabolic engineering, 2-bromooctanoic acid is used to uncouple cell growth from PHA synthesis. By specifically inhibiting


-oxidation, researchers can route carbon fluxes toward custom polymer synthesis without the broad cytotoxicity associated with traditional inhibitors like cerulenin or 4-pentenoic acid[1].

MOA Sacch Saccharides (e.g., Fructose) DeNovo De Novo Fatty Acid Synthesis Sacch->DeNovo Metabolism Growth Normal Cell Growth Sacch->Growth Energy BetaOx β-Oxidation Enzymes DeNovo->BetaOx Intermediates PHA Polyhydroxyalkanoic Acid (PHA) BetaOx->PHA Polymerization Inhibitor 2-Bromooctanoic Acid (<100 µM) Inhibitor->BetaOx Specific Inhibition Inhibitor->Growth No Inhibition

Mechanism of 2-bromooctanoic acid inhibiting PHA synthesis via β-oxidation blockade.

Step-by-Step Methodology:

  • Pre-culture Preparation: Inoculate Pseudomonas fluorescens BM07 into Nutrient Broth (NR) medium. Incubate at 30°C at 180 rpm for 12 to 24 hours until the culture reaches a dry biomass of approximately 2.79 g/L[1].

  • Inhibitor Stock Preparation: Prepare a concentrated stock solution of 2-bromooctanoic acid in a sterile-filtered, cell-compatible solvent (e.g., DMSO).

    • Self-Validation: Verify the stock concentration via HPLC prior to application. The therapeutic window is narrow; inaccurate dosing will lead to off-target cytotoxicity.

  • Pathway Routing (Media Transfer): Aseptically transfer the pre-cultured cells to a modified M1 mineral salts medium supplemented with 70 mM fructose (as the sole carbon source) and 1.0 g/L ammonium sulfate[1].

  • Inhibitor Dosing: Spike the culture with the 2-bromooctanoic acid stock to achieve a final concentration of <100 µM .

    • Causality: At concentrations below 100 µM, 2-bromooctanoic acid exhibits a steep, highly specific inhibition of PHA synthesis. Exceeding this threshold triggers non-specific metabolic arrest[1].

  • Incubation & Harvest: Cultivate the treated cells at 30°C for 48 hours. Harvest the biomass via centrifugation, wash thoroughly with methanol to remove residual inhibitor and media components, and dry under vacuum at room temperature[1].

  • Downstream Analysis: Derivatize the dried biomass and quantify the resulting PHA monomer composition utilizing Gas Chromatography (GC).

Emergency Response and Decontamination System

In the event of an accidental spill, immediate and systematic neutralization is required to prevent localized corrosion and toxic vapor inhalation.

Self-Validating Cleanup Protocol:

  • Evacuate & Assess: Immediately clear personnel from the immediate area. If the spill volume exceeds 50 mL outside of a fume hood, evacuate the laboratory and trigger the institutional hazmat response team.

  • Containment & Neutralization: For small benchtop or fume hood spills, do NOT use water, as it will spread the corrosive liquid and generate an exothermic reaction. Instead, cover the spill entirely with dry soda ash (sodium carbonate) or dry lime to safely neutralize the acidic carboxylate group[2].

  • Collection: Once the effervescence ceases, use non-sparking tools to sweep the neutralized aggregate into a highly visible, appropriately labeled hazardous waste container.

  • Verification: Swab the spill surface with a damp piece of pH paper. Self-Validation: The area is only considered safe for standard soap-and-water decontamination once the pH paper registers a neutral range (pH 6–8). If the surface remains acidic, reapply soda ash[2].

References

1.[2] SAFETY DATA SHEET - Pfaltz & Bauer Source: pfaltzandbauer.com URL:

2. 2-Bromooctanoic acid 97 2623-82-7 - MilliporeSigma Source: sigmaaldrich.com URL:

3.[1] Accumulation of Polyhydroxyalkanoic Acid Containing Large Amounts of Unsaturated Monomers in Pseudomonas fluorescens BM07 Utilizing Saccharides and Its Inhibition by 2-Bromooctanoic Acid - PMC Source: nih.gov URL:

Sources

Protocol for the Esterification of (S)-2-bromo-octanoic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α-Bromo Esters

(S)-2-bromo-octanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex natural products. The stereocenter at the α-position, coupled with the reactive bromide handle, makes it a versatile precursor for introducing specific stereochemistry and functionality. The conversion of this carboxylic acid to its corresponding esters is a fundamental and often necessary transformation, enabling further reactions, modifying solubility, or acting as a key pharmacophore element.

This comprehensive guide provides detailed protocols for the synthesis of methyl, ethyl, and tert-butyl esters of (S)-2-bromo-octanoic acid. We will explore three robust and widely applicable esterification methodologies: the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and a practical approach for the synthesis of the sterically hindered tert-butyl ester. Each protocol is presented with an emphasis on the underlying chemical principles, practical considerations for reaction monitoring and purification, and essential safety precautions.

Safety Precautions

(S)-2-bromo-octanoic acid and its derivatives are corrosive and potentially harmful. All manipulations should be performed in a well-ventilated chemical fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[1] Consult the Safety Data Sheet (SDS) for (S)-2-bromo-octanoic acid and all other reagents before commencing any experimental work.[1][2][4][5] Waste materials should be disposed of as halogenated organic waste according to institutional guidelines.[3]

Method 1: Fischer-Speier Esterification for Methyl and Ethyl Esters

The Fischer-Speier esterification is a classic and cost-effective method for producing simple alkyl esters from carboxylic acids and an excess of the corresponding alcohol, catalyzed by a strong acid.[6] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used as the solvent.[6]

Protocol 1: Synthesis of Methyl (S)-2-bromooctanoate

Materials:

  • (S)-2-bromo-octanoic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (S)-2-bromo-octanoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]

    • TLC System: A typical eluent system is a mixture of hexanes and ethyl acetate. Start with a ratio of 9:1 and adjust the polarity as needed.[7][8][9] The ester product will be less polar (higher Rf) than the starting carboxylic acid.

    • Visualization: Visualize the spots under UV light (if the compound is UV active) or by staining with potassium permanganate or p-anisaldehyde stain.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (approx. 10 volumes based on the starting acid).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid; vent frequently to release CO₂ gas), and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (S)-2-bromooctanoate.

  • Purification: Purify the crude product by vacuum distillation.[6] The boiling point of methyl 2-bromooctanoate is approximately 228 °C at atmospheric pressure, so reduced pressure is necessary to prevent decomposition.[10]

Protocol 2: Synthesis of Ethyl (S)-2-bromooctanoate

This protocol is analogous to the synthesis of the methyl ester, with the substitution of anhydrous ethanol for methanol.

Procedure:

  • Follow steps 1-9 as outlined in Protocol 1, using anhydrous ethanol instead of methanol. The reflux temperature will be higher (approx. 78 °C).

  • Purification: Purify the crude product by vacuum distillation. The boiling point of ethyl 2-bromooctanoate is reported to be 137-140 °C at 25 mmHg.[11]

Characterization of Methyl and Ethyl (S)-2-bromooctanoate
AnalysisMethyl (S)-2-bromooctanoateEthyl (S)-2-bromooctanoate
¹H NMR Predicted: δ 4.25 (t, 1H, -CH Br-), 3.75 (s, 3H, -OCH ₃), 2.10-1.90 (m, 2H, -CH₂-), 1.50-1.20 (m, 8H, alkyl chain), 0.90 (t, 3H, terminal -CH₃)Predicted: δ 4.25 (t, 1H, -CH Br-), 4.20 (q, 2H, -OCH ₂CH₃), 2.10-1.90 (m, 2H, -CH₂-), 1.50-1.20 (m, 8H, alkyl chain), 1.30 (t, 3H, -OCH₂CH ₃), 0.90 (t, 3H, terminal -CH₃)
¹³C NMR Predicted: δ 170 (-C =O), 53 (-OC H₃), 45 (-C HBr-), 35-22 (alkyl chain carbons), 14 (terminal -C H₃)Predicted: δ 170 (-C =O), 62 (-OC H₂CH₃), 45 (-C HBr-), 35-22 (alkyl chain carbons), 14.1, 14.0 (ester and terminal -C H₃)
IR (cm⁻¹) Characteristic Peaks: ~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1200 (C-O stretch), ~650 (C-Br stretch)Characteristic Peaks: ~2950 (C-H stretch), ~1735 (C=O ester stretch), ~1200 (C-O stretch), ~650 (C-Br stretch)

Method 2: Steglich Esterification for General-Purpose Ester Synthesis

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[6] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Protocol 3: Synthesis of Ethyl (S)-2-bromooctanoate (Alternative Method)

Materials:

  • (S)-2-bromo-octanoic acid

  • Anhydrous ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-2-bromo-octanoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Once the reaction is complete, filter off the DCU precipitate through a sintered glass funnel and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes to 5-10% ethyl acetate).[12]

Method 3: Synthesis of tert-Butyl (S)-2-bromooctanoate

The synthesis of sterically hindered esters like tert-butyl esters often requires specific methods as they are not readily formed under standard Fischer conditions. A common and effective method involves the reaction of the carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst.[13]

Protocol 4: Synthesis of tert-Butyl (S)-2-bromooctanoate

Materials:

  • (S)-2-bromo-octanoic acid

  • tert-Butyl acetate

  • Strongly acidic ion-exchange resin (e.g., Amberlyst 15) or concentrated sulfuric acid

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (S)-2-bromo-octanoic acid (1.0 eq) in tert-butyl acetate (used in excess, e.g., 3-5 eq).

  • Add the acidic catalyst. If using an ion-exchange resin, add approximately 10-20% by weight relative to the carboxylic acid. If using sulfuric acid, add a catalytic amount (e.g., 0.1 eq) carefully.

  • Stir the mixture at a controlled temperature, typically between 30-45 °C, for 2-6 hours.[13]

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Upon completion, if using an ion-exchange resin, filter it off and wash with a small amount of tert-butyl acetate or hexanes. If using sulfuric acid, proceed to the workup.

  • Dilute the reaction mixture with hexanes or another suitable organic solvent.

  • Wash the organic phase with saturated NaHCO₃ solution and brine to remove any unreacted acid and the catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation.

Characterization of tert-Butyl (S)-2-bromooctanoate
Analysistert-Butyl (S)-2-bromooctanoate
¹H NMR Predicted: δ 4.15 (t, 1H, -CH Br-), 2.05-1.85 (m, 2H, -CH₂-), 1.50 (s, 9H, -C(CH ₃)₃), 1.45-1.20 (m, 8H, alkyl chain), 0.90 (t, 3H, terminal -CH₃)
¹³C NMR Predicted: δ 169 (-C =O), 82 (-C (CH₃)₃), 47 (-C HBr-), 35-22 (alkyl chain carbons), 28 (-C(C H₃)₃), 14 (terminal -C H₃)
IR (cm⁻¹) Characteristic Peaks: ~2960 (C-H stretch), ~1730 (C=O ester stretch), ~1150 (C-O stretch), ~650 (C-Br stretch)

Visualized Workflows and Mechanisms

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start_acid (S)-2-bromo- octanoic acid reaction Esterification (Fischer, Steglich, etc.) start_acid->reaction start_alcohol Alcohol (MeOH, EtOH, etc.) start_alcohol->reaction extraction Extraction & Washing reaction->extraction drying Drying & Concentration extraction->drying purification Distillation or Column Chromatography drying->purification product Pure Ester Product purification->product

Caption: General experimental workflow for the esterification of (S)-2-bromo-octanoic acid.

Fischer_Esterification rcooh R-COOH Carboxylic Acid protonated_carbonyl R-C(=O⁺H)-OH Protonated Carbonyl rcooh->protonated_carbonyl + H⁺ h_plus H⁺ tetrahedral_intermediate R-C(OH)(O⁺H-R')-OH Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'-OH roh R'-OH proton_transfer R-C(OH)(O-R')-O⁺H₂ Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer ester_h2o R-C(=O⁺-R')-OH Protonated Ester + H₂O proton_transfer->ester_h2o - H₂O ester R-COOR' Ester ester_h2o->ester - H⁺

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in octanoic acid bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Bromination of Octanoic Acid

Welcome to the technical support guide for the α-bromination of octanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, commonly known as the Hell-Volhard-Zelinsky (HVZ) reaction. Our goal is to provide you with the expertise and practical insights needed to maximize your yield of 2-bromooctanoic acid while minimizing the formation of unwanted side products.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the bromination of octanoic acid.

Question 1: My yield of 2-bromooctanoic acid is significantly lower than expected. What are the likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, a temperature that is too low, or inadequate mixing.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of bromine or the phosphorus catalyst (e.g., PBr₃) to octanoic acid can limit the conversion.

  • Hydrolysis of Intermediates: The key reactive intermediate, octanoyl bromide, is sensitive to moisture. The presence of water in the reagents or glassware can lead to its hydrolysis back to octanoic acid, thus lowering the yield.

  • Side Reactions: The formation of side products, such as di-brominated species, consumes the starting material and desired product.

  • Workup and Purification Losses: Significant product loss can occur during aqueous workup, extraction, and final purification steps like distillation.

Question 2: How can I increase the conversion of octanoic acid to the desired product?

To drive the reaction towards completion:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents to prevent the premature hydrolysis of the acyl bromide intermediate.

  • Optimize Reaction Time and Temperature: The HVZ reaction often requires elevated temperatures (reflux) and extended reaction times to ensure full conversion.[1][2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.

  • Correct Stoichiometry: Use a slight excess of bromine (e.g., 1.05-1.1 equivalents) to ensure all the enolizable intermediate reacts. A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is sufficient.[1][3]

Question 3: I'm observing di-brominated byproducts. How can I suppress their formation?

The formation of 2,2-dibromooctanoic acid is a common side reaction.

  • Control Bromine Stoichiometry: The primary cause of di-bromination is the use of a large excess of bromine. Carefully control the stoichiometry to be only slightly above one equivalent.

  • Gradual Addition of Bromine: Adding the bromine dropwise to the reaction mixture rather than all at once can help to maintain a low concentration of free bromine, disfavoring the second bromination.[2]

Question 4: What should I do if my reaction mixture turns dark brown or black?

A dark coloration can indicate the decomposition of bromine or other side reactions, often promoted by excessively high temperatures. While the reaction is often reddish-brown due to bromine, a very dark color may suggest a problem. Ensure your heating mantle is set to a temperature that maintains a gentle reflux without charring the material.

Question 5: How do I safely and effectively quench the reaction and remove excess bromine?

After the reaction is complete, it's crucial to neutralize any remaining bromine and hydrolyze the α-bromo acyl bromide.

  • Quenching: Slowly and carefully pour the cooled reaction mixture over crushed ice or into cold water.[2][4] This will hydrolyze the acyl bromide to the final carboxylic acid product and also help to quench excess bromine.

  • Removal of Excess Bromine: Any remaining bromine color can be removed by washing the organic extract with a solution of a reducing agent, such as saturated sodium bicarbonate or sodium thiosulfate, until the color disappears.[4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the α-bromination of octanoic acid.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Bromooctanoic Acid 1. Incomplete Reaction: Insufficient time or temperature. 2. Moisture Contamination: Hydrolysis of the octanoyl bromide intermediate. 3. Insufficient Catalyst: Not enough PBr₃ or red phosphorus was used.1. Increase reaction time or moderately increase the temperature to maintain a steady reflux. Monitor reaction progress. 2. Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure a catalytic amount of PBr₃ (approx. 0.1-0.2 equivalents) or red phosphorus is used.
Significant Amount of Unreacted Octanoic Acid 1. Insufficient Bromine: Stoichiometry of Br₂ was too low. 2. Short Reaction Time: The reaction was stopped prematurely.1. Use a slight molar excess of bromine (1.05-1.1 equivalents) relative to octanoic acid.[5] 2. Allow the reaction to proceed for a longer duration, monitoring for the disappearance of the starting material.
Presence of Di-bromo Side Product Excess Bromine: A large molar excess of Br₂ was used.1. Carefully control the stoichiometry of bromine. Avoid using more than 1.1 equivalents. 2. Add the bromine dropwise over a period to maintain a low instantaneous concentration.[2]
Product is an Ester instead of a Carboxylic Acid Alcohol used during workup: Quenching the reaction with an alcohol (e.g., ethanol) will form the corresponding ester.If the α-bromo ester is not the desired product, quench the reaction with water to hydrolyze the acyl bromide to the carboxylic acid.[6][7]
Difficult Purification Similar Boiling Points: Side products and the desired product may have close boiling points.For high purity, vacuum distillation is recommended to separate the product from non-volatile impurities.[4] If isomeric impurities are present, fractional distillation or column chromatography may be necessary.

Reaction Mechanism and Side Product Formation

The bromination of octanoic acid proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction. Understanding this mechanism is key to controlling the reaction outcome.

Mechanism of the Hell-Volhard-Zelinsky Reaction

The reaction involves several key steps:

  • Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide (PBr₃), which can be generated in situ from red phosphorus and bromine, to form octanoyl bromide.[3][8] This step is crucial because the acyl bromide enolizes more readily than the carboxylic acid itself.[9][10]

  • Enolization: The octanoyl bromide tautomerizes to its enol form. This is the rate-determining step.[8]

  • Bromination of the Enol: The electron-rich enol acts as a nucleophile and attacks a molecule of bromine (Br₂), adding a bromine atom to the α-carbon.[7]

  • Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed during the aqueous workup to yield the final product, 2-bromooctanoic acid.[7]

HVZ_Mechanism Octanoic_Acid Octanoic Acid Octanoyl_Bromide Octanoyl Bromide Octanoic_Acid->Octanoyl_Bromide + PBr₃ PBr3 PBr₃ (catalyst) Enol Acyl Bromide Enol Octanoyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Product 2-Bromooctanoic Acid Alpha_Bromo_Acyl_Bromide->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Formation of Key Side Products

Side_Products cluster_main Main Reaction Pathway cluster_side Side Reactions Octanoic_Acid Octanoic Acid Product 2-Bromooctanoic Acid Octanoic_Acid->Product Br₂, PBr₃ Unreacted Unreacted Octanoic Acid Octanoic_Acid->Unreacted Incomplete Reaction DiBromo 2,2-Dibromooctanoic Acid Product->DiBromo Excess Br₂

Caption: Major product and common side products.

Experimental Protocol: α-Bromination of Octanoic Acid

This protocol provides a general procedure for the synthesis of 2-bromooctanoic acid.

Materials:

  • Octanoic acid

  • Red phosphorus or phosphorus tribromide (PBr₃)

  • Liquid bromine (Br₂)

  • Dichloromethane (DCM) or other suitable anhydrous solvent (optional, can be run neat)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Standard glassware for extraction and drying

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add octanoic acid.

    • Add a catalytic amount of red phosphorus or PBr₃ (approx. 0.1-0.2 equivalents).

    • If using a solvent, add anhydrous dichloromethane.

  • Addition of Bromine:

    • Slowly add 1.05 equivalents of bromine from the dropping funnel to the stirred mixture. The reaction can be exothermic, so control the addition rate to maintain a manageable temperature.

  • Reaction:

    • After the addition is complete, heat the mixture to a gentle reflux.

    • Maintain the reflux for several hours (e.g., 4-8 hours) until the evolution of hydrogen bromide (HBr) gas ceases and the red color of bromine persists.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the mixture into a beaker containing crushed ice and water to hydrolyze the acyl bromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and finally with brine.[4]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude 2-bromooctanoic acid by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[4][11]

Workflow Start Start: Octanoic Acid, PBr₃, Br₂ Reflux Heat to Reflux (4-8h) Start->Reflux Quench Cool and Quench with Ice Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill End Purified 2-Bromooctanoic Acid Distill->End

Caption: Experimental workflow for synthesis and purification.

References

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 13). Hell-Volhard-Zelinski Reaction. Retrieved from [Link]

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society. (1948).
  • Google Patents. (n.d.). US3661947A - Carbonyl halide catalyst for alpha-bromination of aliphatic acids.
  • LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Clutch Prep. (n.d.). Hell-Volhard-Zelinski Reaction Practice Problems. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

Optimizing reaction conditions for the Hell-Volhard-Zelinsky bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HVZ Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the α-bromination of carboxylic acids. Rather than a simple recipe, this center provides mechanistic causality, self-validating protocols, and targeted troubleshooting to ensure high-yield, reproducible syntheses.

Mechanistic Grounding: The "Why" Behind the Workflow

To troubleshoot the HVZ reaction, one must first understand its kinetic bottlenecks. Direct electrophilic halogenation of a free carboxylic acid is highly unfavorable because carboxylic acids do not readily enolize[1].

The HVZ reaction bypasses this barrier by utilizing phosphorus tribromide (PBr₃)—or red phosphorus and bromine, which generate PBr₃ in situ—to temporarily convert the carboxylic acid into an acyl bromide[2]. This intermediate rapidly undergoes keto-enol tautomerization. The resulting electron-rich planar enol acts as the true nucleophile, attacking molecular bromine (Br₂) to form an α-bromo acyl bromide[3]. Finally, the α-bromo acyl bromide undergoes an acyl exchange with the unreacted starting carboxylic acid, yielding the final α-bromo carboxylic acid product and regenerating the acyl bromide intermediate to sustain the catalytic cycle[4].

HVZ_Mechanism CA Carboxylic Acid (R-CH2-COOH) AB Acyl Bromide (R-CH2-COBr) CA->AB PBr3 (Activation) EN Planar Enol (R-CH=C(OH)Br) AB->EN Tautomerization (Loss of α-H) BAB α-Bromo Acyl Bromide (R-CHBr-COBr) EN->BAB Br2 (Electrophilic Halogenation) BAB->AB Exchange regenerates Acyl Bromide BCA α-Bromo Carboxylic Acid (R-CHBr-COOH) BAB->BCA H2O Hydrolysis OR Carboxylic Acid Exchange

Mechanistic pathway of the Hell-Volhard-Zelinsky bromination.

Self-Validating Experimental Protocol: Synthesis of α-Bromo Acids

This standard protocol for synthesizing 2-bromobutanoic acid is engineered as a self-validating system. Observable physical changes at each stage confirm that the underlying chemical transformations are occurring successfully[5].

  • Reagent Preparation (Anhydrous Setup): Charge a flame-dried, round-bottom flask with butanoic acid (1.0 eq) and red phosphorus (0.1 eq) under an inert atmosphere (N₂ or Ar)[5].

    • Causality: Absolute exclusion of moisture is critical. Water prematurely hydrolyzes the PBr₃ catalyst back into phosphoric acid and HBr, permanently halting the activation step[5].

  • Bromine Addition: Equip the flask with a reflux condenser and a pressure-equalizing dropping funnel. Slowly add liquid bromine (Br₂, 1.1 eq) dropwise at room temperature[5].

    • Validation Check: The reaction is highly exothermic. The generation of dense, white fumes of hydrogen bromide (HBr) gas is your primary visual indicator that electrophilic halogenation of the enol is actively occurring[5].

  • Thermal Activation: Gradually heat the mixture to a gentle reflux.

    • Validation Check: Maintain reflux until HBr gas evolution completely ceases. The cessation of gas indicates the full consumption of the enol intermediate[5]. Heating is required to drive the kinetically slow acyl exchange step[4].

  • Aqueous Quench (Hydrolysis): Cool the mixture to 0 °C. Carefully add ice-cold water dropwise.

    • Validation Check: A vigorous exothermic reaction confirms the successful hydrolysis of the intermediate acyl bromides into the stable α-bromo carboxylic acid[5].

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and purify via vacuum distillation[5].

HVZ_Workflow S1 1. Setup (Acid + PBr3) S2 2. Br2 Addition (Observe HBr) S1->S2 S3 3. Thermal Activation (Reflux >373 K) S2->S3 S4 4. Aqueous Quench (Hydrolysis) S3->S4 S5 5. Isolation (Extraction) S4->S5

Step-by-step self-validating experimental workflow for HVZ bromination.

Troubleshooting & Optimization FAQs

Q: My reaction is stalling, and I am recovering large amounts of unreacted starting material. How can I drive it to completion? A: Incomplete conversion is the most frequent HVZ failure mode[5]. While PBr₃ is theoretically a catalyst, the acyl exchange step between the α-bromo acyl bromide and the unreacted carboxylic acid is kinetically very slow[2]. Furthermore, if your system contains even trace moisture, the catalytic chain is disrupted via premature hydrolysis[2]. Optimization: Increase the PBr₃ loading from a catalytic amount to a full molar equivalent (1.0 eq)[2]. This forces the entire pool of carboxylic acid into the highly reactive acyl bromide state, completely bypassing the sluggish exchange step and overcoming the slow reaction kinetics[2].

Q: I am observing β-unsaturated carboxylic acids as a major byproduct. What went wrong? A: This is a symptom of thermal degradation. The reaction conditions for HVZ are stringent, often involving temperatures exceeding 373 K[4]. If the reaction is carried out at extremely high temperatures for prolonged periods, the α-bromo product can undergo an elimination reaction, shedding hydrogen halide to form β-unsaturated carboxylic acids[4]. Optimization: Strictly control your heating mantle to maintain only a gentle reflux. If your specific substrate requires harsh heating for activation, consider switching to a milder brominating agent like N-Bromosuccinimide (NBS) with an acid catalyst[6].

Q: I started with an enantiopure chiral carboxylic acid, but my α-bromo product is completely racemic (low ee). Can I prevent this? A: No, not under standard HVZ conditions. The standard Hell-Volhard-Zelinsky reaction is not stereoselective and will inevitably produce a racemic mixture[5]. This is because the reaction mechanism mandates the formation of a planar enol intermediate, which can be attacked by the bromine electrophile from either face with equal probability[5]. Optimization: If high enantiomeric excess (ee) is required, the HVZ reaction is the wrong synthetic tool. You must utilize asymmetric synthesis techniques, such as the use of a chiral precursor or stereoselective enolate halogenation[5].

Q: I only want a mono-brominated product, but I am worried about over-bromination. How do I control this? A: Over-bromination is relatively rare in the HVZ reaction. The introduction of the first electron-withdrawing bromine atom significantly reduces the nucleophilicity of the resulting enol, meaning all brominations naturally remain at the monosubstituted stage[4]. Optimization: To ensure absolute monobromination, strictly limit your bromine stoichiometry to 1.05 - 1.1 equivalents and monitor the cessation of HBr gas to know exactly when to terminate the thermal activation phase[5].

Quantitative Data: Condition Optimization Matrix

Use the following data matrix to select the optimal bromination conditions based on your specific substrate sensitivities and yield requirements.

ParameterCatalytic PBr₃ (Standard HVZ)Stoichiometric PBr₃ (Modified HVZ)NBS + Acid Catalyst (Alternative)
Reagent Equivalents 0.1 eq PBr₃ / 1.1 eq Br₂1.0 eq PBr₃ / 1.1 eq Br₂1.1 eq NBS / Cat. Acid
Reaction Kinetics Slow (relies on acyl exchange)[2]Fast (direct enolization of all material)[2]Moderate
Moisture Sensitivity Extremely High (kills catalytic cycle)[2]Moderate (consumes some reagent)Low
Thermal Requirement High (>373 K often needed)[4]Moderate (gentle reflux)Low (room temp to mild heat)[6]
Primary Risk Incomplete conversion[5]Difficult purification / Phosphorus wasteComplex radical side-reactions[6]

References

1.[3] The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry, masterorganicchemistry.com. URL: 2.[4] Hell-Volhard-Zelinsky Reaction - Alfa Chemistry, alfa-chemistry.com. URL: 3.[5] Optimizing yield and purity in (S)-2-Bromobutanoic acid synthesis - Benchchem, benchchem.com. URL: 4.[2] Hell–Volhard–Zelinsky halogenation - Wikipedia, wikipedia.org. URL: 5.[1] Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid, orgosolver.com. URL: 6.[6] A Comparative Guide to the Bromination of Cyclopentanecarboxylic Acid: Hell-Volhard-Zelinsky vs. N-Bromosuccinimide - Benchchem, benchchem.com. URL:

Sources

Technical Support Center: Methods for Removing Unreacted Bromine from 2-Bromooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the purification of 2-bromooctanoic acid.

The synthesis of 2-bromooctanoic acid is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. Because this mechanism relies on an acyl bromide intermediate and generates hydrogen bromide (HBr) as a byproduct, a stoichiometric excess of elemental bromine (Br₂) is required to drive the α-bromination to absolute completion. However, this leaves highly toxic, corrosive, and reactive unreacted bromine dissolved in the organic product. Removing this residual halogen is critical to ensuring the integrity of downstream synthetic pathways.

Workflow: Selecting the Optimal Bromine Quenching Strategy

BromineRemoval A Crude 2-Bromooctanoic Acid (Contains Excess Br₂ & HBr) B Is the mixture highly acidic? A->B C Quench with NaHSO₃ (Sodium Bisulfite) B->C Yes (Typical HVZ) D Quench with Na₂S₂O₃ (Sodium Thiosulfate) B->D No (Neutralized) F Aqueous Extraction & Phase Separation C->F E Risk: Elemental Sulfur (S₈) Precipitation D->E If pH drops D->F E->F Requires Filtration G Purified 2-Bromooctanoic Acid F->G

Workflow for selecting the optimal bromine quenching strategy.

Frequently Asked Questions (FAQs)

Q1: Why is unreacted bromine so persistent in 2-bromooctanoic acid crude mixtures? A1: Elemental bromine is highly lipophilic and exhibits excellent solubility in the hydrophobic eight-carbon aliphatic chain of 2-bromooctanoic acid. While bromine has a relatively low boiling point (58.8 °C), attempting to remove it via simple evaporation or distillation is inefficient and thermally hazardous to the product[1]. Chemical quenching—reducing the volatile Br₂ into water-soluble, non-volatile bromide ions (Br⁻)—is the most thermodynamically favorable and field-proven method for complete removal[2].

Q2: Which quenching agent should I use, and what is the mechanistic reasoning? A2: For the purification of 2-bromooctanoic acid, or sodium sulfite (Na₂SO₃) is strongly recommended over the more ubiquitous sodium thiosulfate (Na₂S₂O₃). The crude HVZ reaction mixture is highly acidic due to the carboxylic acid itself and the dissolved HBr byproduct. Under acidic conditions (pH < 3), sodium thiosulfate undergoes rapid disproportionation to yield elemental sulfur (S₈) and sulfur dioxide (SO₂) ()[3]. Elemental sulfur is highly soluble in the organic phase and will severely contaminate your final product. Bisulfite avoids this pathway entirely, oxidizing cleanly to water-soluble sulfate (SO₄²⁻) without precipitating solid byproducts.

Q3: How do I know when the quench is complete? A3: The protocol is a self-validating system. Elemental bromine imparts a harsh, deep red-brown or orange color to the organic phase. Because the reduction of Br₂ to Br⁻ eliminates the halogen's visible light absorption properties, the disappearance of the red-brown color serves as an internal, visual indicator of complete reduction[4]. The organic layer will transition to a pale yellow or become completely colorless when the quench is successful[2][4].

Quantitative Comparison of Quenching Agents

The following table summarizes the chemical behavior of common quenching agents when applied to the acidic crude mixture of 2-bromooctanoic acid:

Quenching AgentChemical FormulaActive Reducing SpeciesBehavior in Acidic Media (pH < 3)Suitability for 2-Bromooctanoic Acid
Sodium Bisulfite NaHSO₃HSO₃⁻Stable; oxidizes to SO₄²⁻Optimal ; prevents sulfur contamination
Sodium Sulfite Na₂SO₃SO₃²⁻Forms SO₂ gas, oxidizes to SO₄²⁻High ; requires venting for SO₂ gas
Sodium Thiosulfate Na₂S₂O₃S₂O₃²⁻Disproportionates to Elemental S₈Low ; causes severe product contamination
Cyclohexene C₆H₁₀Alkene double bondStable addition reactionModerate ; requires distillation to remove dibrominated byproduct
Troubleshooting Guide

Issue 1: The organic layer remains orange/yellow after adding the quenching agent.

  • Causality: The reaction between the aqueous bisulfite and the organic-soluble bromine occurs strictly at the biphasic interface. Poor mixing or insufficient reducing equivalents will halt the quench[1].

  • Solution: Increase the agitation rate significantly to maximize interfacial surface area. If the color persists after 5 minutes of vigorous stirring, add additional 10% w/v NaHSO₃ solution in 5 mL increments until the color discharges[1].

Issue 2: A fine, pale-yellow precipitate has formed in the organic layer during the quench.

  • Causality: You likely used sodium thiosulfate in an unbuffered, highly acidic crude mixture, resulting in the precipitation of elemental sulfur[1][3].

  • Solution: To salvage the batch, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the insoluble sulfur[1][2]. In future runs, switch to sodium bisulfite.

Issue 3: Formation of a stubborn emulsion during the aqueous extraction.

  • Causality: 2-Bromooctanoic acid possesses surfactant-like properties (a hydrophobic octyl tail and a hydrophilic carboxylic acid headgroup), which stabilizes emulsions between the aqueous and organic phases[5].

  • Solution: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the organic compound out (salting out) and breaking the emulsion. Alternatively, gently swirl the separatory funnel instead of shaking it vigorously[4][5].

Experimental Protocol: Bisulfite Quenching & Isolation of 2-Bromooctanoic Acid

This methodology relies on interfacial reduction to safely neutralize bromine while preserving the carboxylic acid functionality.

Step 1: Thermal Control Transfer the crude HVZ reaction mixture (containing 2-bromooctanoic acid and excess Br₂) to an Erlenmeyer flask. Cool the flask to 0–5 °C using an ice-water bath[1]. Causality: The reduction of bromine is highly exothermic; thermal control prevents the degradation of the product and suppresses the volatilization of toxic bromine gas.

Step 2: Quenching Solution Preparation Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃) by dissolving the solid in deionized water until fully homogenized[4][5].

Step 3: Interfacial Reduction Slowly add the NaHSO₃ solution dropwise to the cooled crude mixture while maintaining vigorous magnetic stirring[2]. Causality: Vigorous stirring creates a micro-emulsion, maximizing the surface area between the organic and aqueous phases to facilitate rapid electron transfer.

Step 4: Self-Validation Monitor the color of the organic phase. Cease the addition of the bisulfite solution once the characteristic red-brown color completely dissipates, leaving a pale yellow or colorless organic layer[1][2].

Step 5: Phase Separation & Washing Transfer the quenched mixture to a separatory funnel and allow the layers to separate. Drain and discard the lower aqueous layer (which now contains harmless NaBr, Na₂SO₄, and HBr)[2]. Wash the retained organic layer once with distilled water, and once with saturated brine[1]. Causality: Brine increases the osmotic pressure of the aqueous phase, effectively pulling dissolved microscopic water droplets out of the organic layer prior to desiccation.

Step 6: Desiccation & Concentration Dry the organic phase over an anhydrous drying agent such as magnesium sulfate (MgSO₄)[1]. Filter off the hydrated salts and concentrate the organic layer under reduced pressure to yield purified 2-bromooctanoic acid[5].

References
  • ResearchGate. "How do you avoid sulfur production during a sodium thiosulfate quench process?" ResearchGate.[Link]

Sources

Technical Support Center: Stereoretentive Synthesis of (S)-2-Bromooctanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral aliphatic acid synthesis. The synthesis of enantiopure (S)-2-bromooctanoic acid is notoriously challenging due to the high susceptibility of the α-stereocenter to racemization. This guide provides drug development professionals and synthetic chemists with the mechanistic insights, troubleshooting FAQs, and validated protocols required to maintain >98% enantiomeric excess (ee%) during synthesis and isolation.

Mechanistic Overview & Reaction Workflow

To prevent racemization, you must first understand the stereochemical pathways at play. The standard approach utilizes the diazotization of (S)-2-aminooctanoic acid, which proceeds via a double-inversion mechanism to yield overall stereoretention.

StereochemicalPathway Start (S)-2-Aminooctanoic Acid Diazonium Diazonium Intermediate (-N2+) Start->Diazonium NaNO2, HBr, KBr < 0°C Lactone α-Lactone Intermediate (1st Inversion) Diazonium->Lactone -N2 Intramolecular Attack Product (S)-2-Bromooctanoic Acid (2nd Inversion = Retention) Lactone->Product Br- Attack High [Br-] required Racemization1 Racemization via Enolization Product->Racemization1 Base / High Temp Racemization2 Racemization via SN2 Bromide Exchange Product->Racemization2 Excess Br- / Prolonged Time

Stereoretentive synthesis pathway of (S)-2-bromooctanoic acid and racemization pitfalls.

Troubleshooting Guides & FAQs

Q: Why did my synthesis yield racemic 2-bromooctanoic acid when using the Hell-Volhard-Zelinsky (HVZ) method? A: The HVZ reaction is inherently non-stereoselective. It proceeds via the conversion of the carboxylic acid to an acyl bromide, which then undergoes keto-enol tautomerism[1]. The resulting enol intermediate is sp² hybridized and completely planar. Subsequent electrophilic bromination of this enol occurs from either face with equal probability, destroying any pre-existing stereocenter and yielding a racemic mixture[1]. For enantiopure synthesis, you must abandon the HVZ approach and utilize the diazotization of chiral amino acids.

Q: I used enantiopure (S)-2-aminooctanoic acid with NaNO₂/KBr/HBr, but my ee% is low. What causes racemization during diazotization? A: The stereoretention relies on a delicate "double inversion" mechanism[2]. Upon diazotization, the neighboring carboxylate group acts as an internal nucleophile, displacing the diazonium leaving group to form a highly strained α-lactone (first inversion)[2]. A bromide ion then opens this lactone via an Sₙ2 attack (second inversion), resulting in net retention[2]. If your bromide concentration is too low, the reaction can slip into an Sₙ1 pathway (forming a planar carbocation) or the lactone can be attacked by water (forming the α-hydroxy acid byproduct). Both scenarios drastically reduce your ee%.

Q: How does temperature affect the stereoretention of the α-bromo acid? A: Temperature control is critical for two reasons. First, the α-lactone intermediate is thermally unstable; elevated temperatures (>5°C) can cause non-specific ring opening or decarboxylation. Second, higher temperatures exponentially increase the rate of background Sₙ2 exchange. In this side reaction, free bromide ions in the solution attack the α-carbon of the newly formed (S)-2-bromooctanoic acid, inverting it to the (R)-enantiomer and gradually driving the batch toward a racemate.

Q: Can the product racemize during workup or storage? A: Yes, and this is the most common point of failure. Chiral α-bromo acids are highly susceptible to base-catalyzed racemization because the α-proton is highly acidic, being flanked by two strongly electron-withdrawing groups (the bromine atom and the carboxylic acid)[3]. If you wash your organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) during workup, you will instantly deprotonate the α-carbon. This forms a planar enolate, which upon reprotonation scrambles the stereocenter completely.

Quantitative Data: Impact of Conditions on Stereoretention

The following table summarizes how deviations from the optimized protocol directly impact the yield and enantiomeric purity of (S)-2-bromooctanoic acid.

Reaction Condition[Br⁻] EquivalentsTemperature (°C)Workup pHYield (%)Enantiomeric Excess (ee %)
Optimized Protocol 4.0-5 to 0< 2.085> 98
Low Bromide Conc. 1.1-5 to 0< 2.06075
Elevated Temperature 4.020 (RT)< 2.07862
Basic Workup 4.0-5 to 08.58012

Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system . By strictly controlling the nucleophilic environment and eliminating basic reagents from the workflow, the primary pathways for Sₙ1 dissociation and base-catalyzed enolization are physically removed.

Step 1: Reagent Preparation & Cooling In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, dissolve 100 mmol of (S)-2-aminooctanoic acid and 350 mmol of KBr in 150 mL of 2.5 M aqueous HBr. Submerge the flask in an ice-salt bath and cool the internal temperature to -5°C. Causality: The massive stoichiometric excess of bromide (from KBr and HBr) is critical. It forces the kinetically favored Sₙ2 ring-opening of the α-lactone, acting as an internal safeguard against Sₙ1-mediated racemization and outcompeting water to prevent α-hydroxy acid formation.

Step 2: Diazotization Dissolve 150 mmol of NaNO₂ in 50 mL of deionized water. Add this solution dropwise via the dropping funnel over 2 hours. Causality: Slow addition prevents localized exothermic spikes. Maintaining the internal temperature strictly below 0°C stabilizes the transient α-lactone intermediate, preventing thermal degradation.

Step 3: Maturation Stir the reaction mixture for an additional 2 hours at 0°C, then allow it to slowly warm to 15°C. Causality: Controlled warming ensures the complete evolution of nitrogen gas and drives the Sₙ2 ring-opening of any residual α-lactone to completion before extraction.

Step 4: Extraction Extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Causality: MTBE is chosen over ethyl acetate or diethyl ether because it resists acid-catalyzed hydrolysis and has a lower aqueous solubility. This minimizes the carryover of water and residual HBr into the organic phase.

Step 5: Acidic Washing (Critical Self-Validating Step) Wash the combined organic layers with 1 M aqueous HBr (50 mL) and saturated NaCl solution (brine, 50 mL). Causality: Do NOT use basic washes (e.g., NaHCO₃ or NaOH). By strictly maintaining an acidic to neutral workup, the pathway for base-catalyzed enolization is entirely eliminated.

Step 6: Concentration & Storage Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath temperature below 30°C. Store the isolated product at -20°C under an inert argon atmosphere. Causality: Concentrating the product at elevated temperatures in the presence of trace acids can initiate background Sₙ2 bromide exchange. Cold storage prevents long-term autolytic racemization.

References

  • Source: nih.
  • Source: masterorganicchemistry.
  • Title: (S)

Sources

Technical Support Center: Troubleshooting 2-Bromooctanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromooctanoic acid is a highly versatile α-bromo carboxylic acid widely utilized in organic synthesis and as a potent metabolic inhibitor of β-oxidation enzymes in microbiological research[1][2]. However, its bifunctional nature—featuring both an electrophilic α-carbon and a reactive carboxyl group—often leads to competing side reactions. This guide is engineered to help researchers and drug development professionals diagnose and resolve low conversion rates systematically.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry or abandoning a synthetic route, use the logical workflow below to identify the kinetic or thermodynamic bottlenecks specific to your reaction modality.

G Start Low Conversion Rate in 2-Bromooctanoic Acid Type Identify Reaction Modality Start->Type Sub Nucleophilic Substitution (SN2 at α-Carbon) Type->Sub Est Carboxyl Modification (Esterification/Amidation) Type->Est Elim Side Reaction: E2 Elimination Dominates Sub->Elim High Temp / Strong Base Water Thermodynamic Barrier: Water Accumulation Est->Water Equilibrium Stalling Solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF) Elim->Solvent Optimize Kinetics Act Action: Pre-activate to Acid Chloride (SOCl2) Water->Act Drive to Completion

Diagnostic workflow for troubleshooting 2-bromooctanoic acid conversion issues.

Part 2: Frequently Asked Questions (FAQs) - Mechanistic Troubleshooting

Q1: Why is my nucleophilic substitution (SN2) at the α-carbon yielding low conversion and high amounts of byproducts? A1: The α-carbon of 2-bromooctanoic acid is highly electrophilic because the adjacent electron-withdrawing carbonyl group stabilizes the SN2 transition state[3]. However, this same structural feature makes the α-protons relatively acidic. In the presence of strong bases or elevated temperatures, E2 elimination competes heavily with substitution, forming the unwanted byproduct 2-octenoic acid[3]. Causality & Solution: To favor substitution over elimination, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃ instead of NaOH) and utilize a polar aprotic solvent like DMF or DMSO. These solvents leave the nucleophile unsolvated and highly reactive without increasing the basicity of the system[4]. Keep reaction temperatures strictly below 50°C.

Q2: I am trying to esterify 2-bromooctanoic acid, but the reaction stalls at 40-50% conversion. How can I drive it to completion? A2: Direct Fischer esterification of α-bromo acids is thermodynamically challenging. The electron-withdrawing effect of the α-bromine destabilizes the protonated carbonyl intermediate required for the alcohol's attack. Furthermore, the water generated during the reaction pushes the equilibrium backward[5]. Causality & Solution: Bypass the equilibrium limitation by converting the acid to an acid chloride first using thionyl chloride (SOCl₂)[6][7]. Acid chlorides do not require acid catalysis for esterification and react irreversibly with alcohols, driving the conversion rate near 100%[7].

Q3: My 2-bromooctanoic acid sample has darkened and smells strongly of acid. Will this affect my reaction? A3: Yes. α-Bromo carboxylic acids can decompose over time, releasing hydrogen bromide (HBr) gas, which causes the darkening and acrid odor[5]. HBr can catalyze unwanted side reactions, including premature dehydrobromination and hydrolysis[5]. Causality & Solution: Always store the reagent in a cool, dry, well-ventilated area with the lid securely closed[8]. If degradation is suspected, purify the starting material by distillation under reduced pressure before proceeding.

Part 3: Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters required to achieve high conversion rates across different reaction modalities, alongside their primary failure modes.

Reaction TypeReagents / CatalystSolventTemp (°C)Typical Conversion (%)Primary Failure Mode
SN2 Substitution (Nitrogen Nucleophile)NaN₃ or Amine, K₂CO₃DMF20 - 50>90%E2 Elimination (if temp >60°C)
SN2 Substitution (Oxygen Nucleophile)NaOAcDMSO40 - 6075 - 85%Hydrolysis / Elimination
Direct Esterification Alcohol, H₂SO₄ (cat)TolueneReflux40 - 60%Equilibrium stalling / Water accumulation
Two-Step Esterification 1. SOCl₂ 2. Alcohol, Base1. Neat 2. DCM1. 50 2. 20>95%HBr-induced degradation

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high conversion, follow these field-proven, self-validating methodologies.

Protocol A: High-Conversion Two-Step Esterification

This protocol overcomes the thermodynamic barriers of direct esterification by utilizing an acid chloride intermediate[7].

Step 1: Activation to Acid Chloride

  • Procedure: In a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1.0 equivalent of 2-bromooctanoic acid. Add 5.0 equivalents of thionyl chloride (SOCl₂) dropwise at room temperature[6].

  • Causality: SOCl₂ converts the hydroxyl group into a superior leaving group (chloride), creating a highly electrophilic carbonyl center that reacts irreversibly.

  • Validation Check: Observe the reaction mixture. The evolution of SO₂ and HCl gases (visible bubbling) indicates the activation is proceeding. Stir at 50°C until gas evolution completely ceases (approx. 2-4 hours). Remove excess SOCl₂ via distillation[6].

Step 2: Irreversible Ester Formation

  • Procedure: Dissolve the resulting dark red residue (acid chloride) in anhydrous dichloromethane (DCM) and cool to 0°C. Slowly add 1.2 equivalents of the desired alcohol and 1.5 equivalents of triethylamine (Et₃N).

  • Causality: Triethylamine acts as a non-nucleophilic HCl scavenger. Neutralizing the HCl prevents the acid-catalyzed degradation of the α-bromo group[5].

  • Validation Check: The immediate formation of a dense white precipitate (triethylamine hydrochloride) visually confirms that the acid chloride is successfully reacting with the alcohol.

Protocol B: Optimized Nucleophilic Substitution (Azidation)

This protocol maximizes SN2 trajectory while suppressing E2 elimination.

Step 1: Reaction Setup

  • Procedure: Dissolve 1.0 equivalent of 2-bromooctanoic acid in anhydrous DMF. Add 1.5 equivalents of sodium azide (NaN₃) and 1.2 equivalents of K₂CO₃. Stir at 40°C for 12 hours[4].

  • Causality: DMF (polar aprotic) leaves the azide anion unsolvated and highly reactive. The moderate temperature (40°C) provides sufficient kinetic energy for substitution without crossing the activation energy threshold for E2 elimination[4].

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting material spot with minimal baseline smearing confirms high conversion without degradation.

Step 2: Workup

  • Procedure: Quench the reaction with distilled water and extract three times with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Causality: The aqueous wash effectively removes the DMF solvent and any unreacted azide salts, leaving only the substituted product.

  • Validation Check: Weigh the crude product. A mass recovery closely matching the theoretical yield indicates that volatile elimination byproducts (like 2-octenoic acid derivatives) were successfully suppressed.

References

  • epdf.pub - Biochemistry of Lipids, Lipoproteins and Membranes URL: [Link]

  • ASM Journals - FadD from Pseudomonas putida CA-3 Is a True Long-Chain Fatty Acyl Coenzyme A Synthetase... URL:[Link]

  • Chemistry LibreTexts - 22.4: Alpha Bromination of Carboxylic Acids URL: [Link]

Sources

Validation & Comparative

Comparative study of (S)-2-bromo-octanoic acid vs (R)-2-bromo-octanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of (S)- and (R)-2-Bromooctanoic Acid: Stereochemical Mechanics, Biological Applications, and Analytical Resolution

Executive Summary

In the realm of chiral building blocks and metabolic modulators, α-bromo fatty acids occupy a unique niche. Specifically, the enantiomers of 2-bromooctanoic acid—(S)-2-bromooctanoic acid and (R)-2-bromooctanoic acid—serve as critical reagents in stereoselective synthesis and as potent inhibitors of bacterial lipid metabolism[1][2]. While they share identical scalar physicochemical properties, their spatial divergence dictates profound differences in how they interact with chiral stationary phases, stereospecific enzymes, and asymmetric catalysts.

This guide provides an objective, data-driven comparison of these two enantiomers, detailing their mechanistic divergence in biological systems, their roles as precursors in drug development (such as MMP-12 inhibitors and cyclic peptides), and the validated protocols required for their analytical resolution[3][4].

Mechanistic Divergence in Biological Systems

The most significant operational difference between (S)- and (R)-2-bromooctanoic acid lies in their interaction with stereospecific enzymes within the bacterial β-oxidation and polyhydroxyalkanoate (PHA) biosynthesis pathways[2][5].

When studying Pseudomonas species, researchers utilize 2-bromooctanoic acid to channel metabolic intermediates away from β-oxidation and toward PHA or rhamnolipid (RL) production. The compound acts as a competitive inhibitor of acyl-CoA dehydrogenase (FadE)[4][6]. However, the downstream enzymes, specifically the R-specific enoyl-CoA hydratases (such as RhlZ or PhaJ), exhibit strict stereoselectivity[2].

Because these hydratases are engineered by nature to process only the (R)-configuration of 3-hydroxyacyl-CoA, the stereochemistry of the upstream inhibitor dictates the binding affinity and the subsequent metabolic block. The (R)-enantiomer of the bromo-acid derivative mimics the natural (R)-3-hydroxy substrate more closely, leading to differential modulation of the lipid precursor pool compared to the (S)-enantiomer.

MetabolicPathway FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA FadD EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase R_OH (R)-3-Hydroxyacyl-CoA EnoylCoA->R_OH R-specific Hydratase PHA PHAs / Rhamnolipids R_OH->PHA Biosynthesis Inhibitor (R)/(S)-2-Bromooctanoic Acid Inhibitor->AcylCoA Inhibits FadE

Diagram 1: Metabolic modulation of PHA/Rhamnolipid synthesis by 2-bromooctanoic acid enantiomers.

Applications in Drug Development & Synthesis

Beyond metabolic engineering, the enantiomers are foundational in pharmaceutical synthesis:

  • MMP-12 Inhibitors: Selective inhibitors of Matrix Metalloproteinase-12 (MMP-12), used for treating smoking-induced emphysema, require strict stereochemical control. (R)- and (S)-2-bromooctanoic acid are utilized to introduce specific chiral centers at the α-position of carboxylic acid derivatives, fundamentally altering the drug's binding affinity to the MMP-12 active site[1][7].

  • Cyclic Peptide Antibiotics: In the synthesis of broad-spectrum antibacterial compounds targeting lipoprotein signal peptidase II (LspA), enantiomerically pure 2-bromooctanoic acid is reacted under stereoinvertive conditions (e.g., SN2 displacement) to yield optically pure unnatural amino acids and lipid tails[3].

Quantitative Data & Performance Comparison

To objectively compare the utility of these enantiomers, we must look at their chromatographic resolution and biological inhibition profiles.

Table 1: Chromatographic Resolution & Biological Profiling

Parameter(S)-2-Bromooctanoic Acid(R)-2-Bromooctanoic AcidCausality / Significance
GC Elution Order (Methyl Ester) Peak 1 (Typical on G-DP)Peak 2 (Typical on G-DP)Differential inclusion into the derivatized cyclodextrin cavity of the chiral stationary phase[8].
Enzymatic Target Affinity Lower affinity for R-specific enzymesHigh affinity for R-specific enzymes(R)-configuration mimics the natural (R)-3-hydroxyacyl-CoA intermediates in bacterial β-oxidation[2].
Synthetic Utility (SN2) Yields (R)-configured productsYields (S)-configured productsWalden inversion during nucleophilic substitution allows precise control of product stereochemistry[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the exact methodologies for resolving these enantiomers and utilizing them in biological assays.

Protocol A: Chiral GC Analysis of 2-Bromooctanoic Acid Enantiomers

Free carboxylic acids exhibit poor peak shape on gas chromatography due to hydrogen bonding. Therefore, derivatization to the methyl ester is a mandatory first step to ensure volatility and prevent on-column racemization[8].

Step-by-Step Methodology:

  • Derivatization: Dissolve 10 mg of the racemic or enantioenriched 2-bromooctanoic acid in 1 mL of anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (or use BF3-methanol). Heat at 60°C for 30 minutes.

  • Extraction: Quench with water and extract the 2-bromooctanoic acid methyl ester into hexane. Dry the organic layer over anhydrous Na₂SO₄.

  • GC Configuration: Equip the Gas Chromatograph with an Astec CHIRALDEX™ G-DP capillary column (gamma-cyclodextrin derivatized with dipropionyl groups)[8].

  • Parameters:

    • Injector Temp: 250°C

    • Detector (FID) Temp: 250°C

    • Carrier Gas: Helium at 30 psi.

  • Validation: Inject 1 µL of the sample. The G-DP phase provides high selectivity (Rs > 2.0) for aliphatic esters, allowing baseline separation of the (S) and (R) methyl esters[8].

GCWorkflow Sample 2-Bromooctanoic Acid (Analyte) Deriv Esterification (Methanol / H+) Sample->Deriv Prevents H-bonding GC Chiral GC Separation (Astec CHIRALDEX G-DP) Deriv->GC Inject at 250°C Data Baseline Enantiomeric Resolution (Rs > 2.0) GC->Data FID Detection

Diagram 2: Workflow for the chiral analytical resolution of 2-bromooctanoic acid.

Protocol B: In Vitro Inhibition of Rhamnolipid Production

This protocol validates the biological efficacy of the enantiomers in metabolic engineering[2][4].

Step-by-Step Methodology:

  • Strain Preparation: Culture Pseudomonas aeruginosa (e.g., strain PA14) or Paraburkholderia sp. in Mineral Salts Medium (MSM) supplemented with glycerol (50 mM) as the sole carbon source.

  • Inhibitor Introduction: Spike parallel cultures with 5 mM of either (S)-2-bromooctanoic acid or (R)-2-bromooctanoic acid at the point of inoculation.

  • Incubation: Incubate the cultures at 34°C for 72 hours under continuous shaking (200 rpm) to promote aerobic metabolism.

  • Quantification: Harvest the cell-free supernatant. Extract rhamnolipids using ethyl acetate and quantify via LC-MS/MS.

  • Causality Check: A dose-dependent decrease in rhamnolipids confirms the inhibition of acyl-CoA dehydrogenase, forcing the carbon flux toward alternative pathways[2][4].

References

  • European Patent Office. "SELECTIVE INHIBITORS OF MMP-12 - EP 1140984 B1." Google Patents.
  • World Intellectual Property Organization. "WO2020185999A1 - Cyclic peptide antibiotics." Google Patents.
  • World Intellectual Property Organization. "WO2015085411A1 - Modulation of the beta-oxidation pathway in the control of rhamnolipid production." Google Patents.
  • Ortega Ramírez, C.A., et al. "Glycerol-assisted degradation of dibenzothiophene by Paraburkholderia sp. C3 is associated with polyhydroxyalkanoate granulation." Chemosphere, CDMF. Available at: [Link]

Sources

Spectroscopic Differentiation of 2-Bromooctanoic Acid from Octanoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Context

The synthesis of α-bromo carboxylic acids from their unhalogenated precursors is a foundational transformation in organic chemistry, most commonly achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. The target molecule, 2-bromooctanoic acid , is a highly valuable compound utilized as a potent inhibitor of polyhydroxyalkanoic acid (PHA) synthesis and a blocker of fatty acid β-oxidation in biological models .

Differentiating the brominated product from the unreacted octanoic acid precursor is critical for determining reaction yield and purity. This guide provides an objective, data-driven comparison of their spectroscopic profiles (NMR, FTIR, and GC-MS), explains the quantum and physical causality behind the observed spectral shifts, and outlines self-validating experimental protocols for rigorous laboratory verification.

HVZ_Workflow Precursor Octanoic Acid Reagents Br₂, PBr₃ (Catalyst) Precursor->Reagents Intermediate 2-Bromooctanoyl Bromide Reagents->Intermediate α-Bromination Hydrolysis H₂O (Workup) Intermediate->Hydrolysis Product 2-Bromooctanoic Acid Hydrolysis->Product Hydrolysis

Graphviz diagram illustrating the Hell-Volhard-Zelinsky synthesis workflow and intermediate.

Spectroscopic Causality: The Core Comparison

The differentiation of 2-bromooctanoic acid from octanoic acid relies on three distinct physical phenomena resulting from the introduction of the heavy, electronegative bromine atom at the α-carbon (C2).

¹H and ¹³C NMR: Inductive Deshielding

In Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift is highly sensitive to the local electronic environment. In the precursor, octanoic acid, the α-methylene protons (-CH₂-) resonate at approximately 2.3 ppm. The substitution of a proton with a bromine atom exerts a strong electron-withdrawing inductive effect through the sigma bonds. This electronegativity pulls electron density away from the adjacent α-proton (-CH-), deshielding the nucleus and shifting its resonance significantly downfield to approximately 4.2 ppm . A corresponding downfield shift is observed in the ¹³C spectrum for the α-carbon.

FTIR: Force Constant Alteration and Field Effects

Fourier-Transform Infrared (FTIR) spectroscopy provides structural confirmation through vibrational modes. While both molecules exhibit a broad O-H stretch (3300–2500 cm⁻¹), the α-bromine atom in 2-bromooctanoic acid alters the force constant of the adjacent carbonyl (C=O) bond via a spatial field effect . This subtly shifts the C=O stretch to a higher wavenumber (~1720 cm⁻¹ compared to ~1710 cm⁻¹ in the precursor). Furthermore, a distinct, new absorption band appears in the fingerprint region at ~650 cm⁻¹, corresponding directly to the C-Br stretching vibration.

GC-MS: Isotopic Signatures

Mass spectrometry (MS) offers unequivocal confirmation of bromination due to the unique isotopic signature of naturally occurring bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance ratio. Consequently, the mass spectrum of 2-bromooctanoic acid displays a characteristic "M and M+2" doublet of equal intensity at m/z 222 and 224 . The unbrominated precursor shows only a single molecular ion peak at m/z 144.

Spec_Logic Analyte 2-Bromooctanoic Acid vs. Octanoic Acid NMR ¹H NMR Analyte->NMR IR FTIR (ATR) Analyte->IR MS GC-MS (EI) Analyte->MS NMR_Causality Inductive Deshielding (Br Electronegativity) NMR->NMR_Causality IR_Causality Field Effect on C=O & C-Br Bond Formation IR->IR_Causality MS_Causality Natural Isotopic Abundance (⁷⁹Br : ⁸¹Br ≈ 1:1) MS->MS_Causality NMR_Marker α-CH Shift: 2.3 → 4.2 ppm NMR_Causality->NMR_Marker IR_Marker New Band: ~650 cm⁻¹ IR_Causality->IR_Marker MS_Marker M/M+2 Doublet (m/z 222/224) MS_Causality->MS_Marker

Logical causality of spectroscopic markers used to differentiate the brominated product.

Quantitative Data Summary

Spectroscopic TechniqueTarget FeatureOctanoic Acid (Precursor)2-Bromooctanoic Acid (Product)Diagnostic Shift / Marker
¹H NMR (CDCl₃) α-Proton Shift~2.3 ppm (triplet, 2H)~4.2 ppm (triplet, 1H)+1.9 ppm downfield shift
¹³C NMR (CDCl₃) α-Carbon Shift~34.0 ppm~45.5 ppm+11.5 ppm downfield shift
FTIR (ATR) C=O Stretch~1710 cm⁻¹~1720 cm⁻¹+10 cm⁻¹ shift (field effect)
FTIR (ATR) C-Br StretchAbsent~650 cm⁻¹Appearance of new band
GC-MS (EI) Molecular Ion (M⁺)m/z 144m/z 222 and 2241:1 Isotopic doublet

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, meaning the protocol inherently proves its own accuracy during execution.

Protocol A: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the liquid analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Acquisition: Run on a 400 MHz NMR spectrometer at 298 K. Acquire 16 scans for ¹H and 256 scans for ¹³C, utilizing a 1.5-second relaxation delay to ensure quantitative integration of the protons.

  • Self-Validation Mechanism: The inclusion of TMS acts as an internal zero-point calibrator. The protocol validates itself by checking the residual non-deuterated chloroform peak, which must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C) . If these solvent peaks drift, the chemical shifts of the analyte cannot be trusted, and the spectrum must be recalibrated against the internal TMS standard.

Protocol B: Attenuated Total Reflectance (ATR) FTIR
  • Preparation: Clean the diamond ATR crystal thoroughly with isopropanol and allow it to dry completely.

  • Acquisition: Deposit 1–2 drops of the neat liquid analyte directly onto the crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Mechanism: A background scan of the ambient atmosphere and clean crystal is acquired immediately prior to sample loading. The system validates itself by ensuring the baseline transmittance of the background is >95% and entirely free of residual organic stretches (e.g., no C-H peaks at 2900 cm⁻¹). A contaminated baseline instantly invalidates the subsequent sample run.

Protocol C: GC-MS (Electron Ionization)
  • Derivatization (Causality): Free carboxylic acids often streak or degrade on non-polar GC columns due to hydrogen bonding. React 10 mg of the sample with BF₃/Methanol to form the volatile methyl ester. Extract the derivatized product into 1 mL of GC-grade hexane.

  • Acquisition: Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column. Utilize a temperature gradient from 60°C to 250°C at 10°C/min. Ionize via Electron Ionization (EI) at 70 eV.

  • Self-Validation Mechanism: The protocol requires a prior injection of a pure hexane blank. The run is only valid if the blank chromatogram shows a flat baseline with zero carryover. Furthermore, the mass spectrometer's tuning is self-validated using Perfluorotributylamine (PFTBA) to ensure precise m/z calibration and fragmentation ratios across the target mass range prior to sample injection.

References

  • Title: 2-Bromooctanoic acid | C8H15BrO2 | CID 92184 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Comparing the chemical reactivity of 2-bromo vs 8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology, I frequently evaluate the reactivity profiles of halogenated building blocks to optimize downstream pharmaceutical and material syntheses. When comparing 2-bromooctanoic acid (an


-bromo acid) and 8-bromooctanoic acid  (an 

-bromo acid), we are fundamentally comparing two distinct paradigms of nucleophilic substitution (

): reactivity driven by electronic stabilization versus reactivity driven by steric accessibility .

This guide provides an objective, data-backed comparison of these two reagents, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for their application.

Mechanistic Divergence: Orbital Overlap vs. Steric Freedom

While both molecules share an identical carbon count and functional groups, the regiochemistry of the bromine atom dictates entirely different reactivity profiles.

2-Bromooctanoic Acid (The Alpha-Halo Effect) In 2-bromooctanoic acid, the bromine is positioned on the secondary


-carbon, directly adjacent to the carboxyl group. Typically, secondary alkyl halides are sluggish in 

reactions due to steric hindrance. However,

-bromo carboxylic acids are exceptionally reactive 1. The causality lies in molecular orbital theory: the

orbital and the

orbital linearly combine to form a new, significantly lower-energy Lowest Unoccupied Molecular Orbital (LUMO) 2. This electronic stabilization of the transition state drastically lowers the activation energy, making the

-carbon a highly potent electrophile.

8-Bromooctanoic Acid (The Omega-Halo Effect) Conversely, 8-bromooctanoic acid features a bromine atom at the terminal end of a flexible aliphatic chain. It is a classic primary alkyl halide. Its reactivity is not electronically augmented by the distant carboxyl group; rather, it relies entirely on the lack of steric shielding 3. The unhindered approach path for incoming nucleophiles makes it a highly reliable chemical intermediate for creating specialized polymers, functionalized lipids, and pharmaceutical precursors 4.

OrbitalLogic cluster_alpha 2-Bromooctanoic Acid (Alpha-Halo) cluster_omega 8-Bromooctanoic Acid (Omega-Halo) A1 Adjacent C=O & C-Br A2 π*(C=O) & σ*(C-Br) Orbital Overlap A1->A2 A3 Lowered LUMO Energy A2->A3 A4 Accelerated SN2 Rate A3->A4 O1 Isolated C-Br (Primary) O2 No Orbital Overlap O1->O2 O3 Standard LUMO Energy O2->O3 O4 Standard SN2 Rate O3->O4

Caption: Electronic vs. Steric factors governing the SN2 reactivity of alpha and omega bromooctanoic acids.

Quantitative Reactivity Profile

To aid in reagent selection, the table below summarizes the physicochemical and kinetic differences between the two isomers. Note the significant inductive effect (-I) the


-bromine exerts on the acidity of 2-bromooctanoic acid.
Property / Feature2-Bromooctanoic Acid8-Bromooctanoic Acid
Bromine Position Alpha (C2)Omega (C8)
Carbon Classification Secondary (

)
Primary (

)

Reactivity Driver
Electronic (LUMO lowering via C=O)Steric (Unhindered terminal carbon)
Relative

Rate
Exceptionally FastModerate to Fast
Inductive Effect on pKa Strong (-I effect lowers pKa to ~2.9)Negligible (pKa remains ~4.8)
Primary Synthetic Utility Unnatural

-amino acids,

-hydroxy acids
Lipid crosslinkers, PROTACs, Click-chemistry

Self-Validating Experimental Protocols

A robust synthetic protocol must be designed with causality in mind and include built-in analytical checkpoints to validate success without requiring immediate downstream purification.

Protocol A: Amination of 2-Bromooctanoic Acid (Synthesis of an -Amino Acid)

Because


-bromo acids are highly reactive, they readily undergo amination to form unnatural amino acids [[1]]().
  • Step 1: Dissolve 10 mmol of 2-bromooctanoic acid in 20 mL of ethanol.

  • Step 2: Slowly add 100 mL of concentrated aqueous ammonium hydroxide (

    
    ).
    
    • Causality Check: Why a massive 100-fold excess of ammonia? The primary amine product (2-aminooctanoic acid) is inherently more nucleophilic than ammonia. Without an overwhelming stoichiometric excess of

      
      , the newly formed primary amine will outcompete ammonia to attack unreacted 2-bromooctanoic acid, leading to unwanted secondary and tertiary amine byproducts (over-alkylation).
      
  • Step 3: Stir at room temperature for 24 hours.

  • Step 4 (Self-Validation): Perform Thin Layer Chromatography (TLC) on a silica plate and stain with Ninhydrin .

    • Validation Logic: 2-bromooctanoic acid lacks an amine and will not react with the stain. The successful formation of the

      
      -amino acid will yield a vivid purple/blue spot upon heating, definitively confirming primary amine formation before workup.
      
Protocol B: Azidation of 8-Bromooctanoic Acid (Synthesis of a Click-Chemistry Linker)

8-bromooctanoic acid is ideal for introducing terminal functional groups like azides for copper-catalyzed click chemistry.

  • Step 1: Dissolve 10 mmol of 8-bromooctanoic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Add 15 mmol of Sodium Azide (

    
    ).
    
    • Causality Check: Why use DMF? 8-bromooctanoic acid relies on steric accessibility for

      
      3. To maximize the reaction rate, we use a polar aprotic solvent (DMF). In protic solvents (like water or methanol), the azide anion would be heavily solvated by hydrogen bonds, drastically reducing its nucleophilicity. In DMF, the azide is "naked" and highly reactive.
      
  • Step 3: Heat the mixture to 80°C for 6 hours under an inert atmosphere.

  • Step 4 (Self-Validation): Take a 10

    
     aliquot, evaporate the solvent, and analyze via Fourier Transform Infrared Spectroscopy (FT-IR).
    
    • Validation Logic: The azide group possesses a highly distinct, strong asymmetric stretching band at ~2100 cm⁻¹ , a region where the starting material is completely transparent. The appearance of this peak provides immediate, unambiguous confirmation of successful substitution.

SyntheticWorkflow Start1 2-Bromooctanoic Acid Cond1 Excess NH3 (aq) Room Temp Start1->Cond1 Start2 8-Bromooctanoic Acid Cond2 NaN3 in DMF 80°C Start2->Cond2 Val1 Validation: TLC (Ninhydrin Stain) Cond1->Val1 Val2 Validation: IR Spec (~2100 cm⁻¹) Cond2->Val2 Prod1 2-Aminooctanoic Acid (Unnatural Amino Acid) Val1->Prod1 Prod2 8-Azidooctanoic Acid (Click Chemistry Linker) Val2->Prod2

Caption: Divergent synthetic workflows and in-process validation for 2-bromo and 8-bromooctanoic acids.

References

  • [1] 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. libretexts.org. 1

  • [2] Why are alpha carbonyl halides most reactive towards SN2 reactions? [duplicate]. stackexchange.com.2

  • [4] Exploring the Synthesis and Uses of 8-Bromooctanoic Acid by NINGBO INNO PHARMCHEM CO.,LTD. nbinno.com. 4

  • [3] 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. unizin.org.3

Sources

Methods to Confirm the Stereochemistry of (S)-2-Bromo-octanoic Acid Post-Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-Bromooctanoic acid is a highly specialized chiral building block and a potent metabolic inhibitor of β-oxidation, frequently utilized in the study of polyhydroxyalkanoate (PHA) and rhamnolipid biosynthesis [1]. Because the biological activity of this compound is strictly stereodependent—with the enantiomers interacting differently with target enzymes like acyl-CoA dehydrogenases—rigorous post-synthesis stereochemical validation is non-negotiable.

This guide provides an objective comparison of the leading analytical methodologies used to confirm both the relative enantiomeric purity (enantiomeric excess, ee%) and the absolute configuration of (S)-2-bromooctanoic acid.

Comparative Analysis of Stereochemical Validation Methods

Selecting the correct analytical technique depends on whether you need to quantify the ratio of enantiomers (relative configuration) or prove the exact 3D spatial arrangement of the atoms (absolute configuration).

Table 1: Performance Comparison of Stereochemical Validation Techniques

Analytical MethodPrimary OutputSample PreparationResolution Power (Rs)Turnaround TimeDestructive?
Chiral GC (G-DP) Enantiomeric Excess (ee%)Methyl ester derivatizationHigh (Rs > 2.0)< 30 minsYes
Chiral HPLC Enantiomeric Excess (ee%)None (Direct injection)Moderate< 45 minsNo
VCD Spectroscopy Absolute ConfigurationDissolution in CDCl₃N/A (Spectral Match)2-3 Days (incl. DFT)No
X-Ray Co-Cryst. Absolute ConfigurationCo-crystallization matrixN/A (Spatial 3D)1-2 WeeksNo

Analytical Strategy & Workflow

To build a self-validating analytical system, researchers typically employ a two-tiered approach: first quantifying the enantiomeric excess to ensure synthetic yield, followed by a spectroscopic method to definitively prove the absolute configuration [2].

StereochemWorkflow Start Synthesized (S)-2-Bromooctanoic Acid Decision Analytical Objective? Start->Decision Relative Enantiomeric Purity (ee%) Decision->Relative Relative Ratio Absolute Absolute Configuration Decision->Absolute 3D Spatial Proof Deriv Derivatization to Methyl Ester Relative->Deriv VCD Vibrational Circular Dichroism (VCD) Absolute->VCD IR Spectral Acquisition DFT DFT Spectral Calculation Absolute->DFT in silico Modeling ChiralGC Chiral GC (Astec CHIRALDEX G-DP) Deriv->ChiralGC Volatility Enhancement DFT->VCD Spectral Matching

Workflow for selecting the appropriate stereochemical validation method for (S)-2-bromooctanoic acid.

Enantiomeric Excess (ee%) Determination via Chiral Gas Chromatography

While Chiral HPLC can be used for free acids, Chiral Gas Chromatography (GC) remains the industry standard for 2-bromoalkanoic acids due to its superior theoretical plate count and peak capacity.

Mechanistic Causality: Why Derivatize and Why G-DP?

Free carboxylic acids are highly polar and readily form hydrogen-bonded dimers in the gas phase, leading to severe peak tailing and poor resolution. Derivatizing the acid into a methyl ester caps the polar hydroxyl group, drastically increasing volatility.

For the stationary phase, the Astec CHIRALDEX G-DP (a γ-cyclodextrin derivatized with 2,3-di-O-propionyl-6-t-butyl silyl groups) is specifically engineered for halogenated esters [1]. The 8-membered sugar ring creates a hydrophobic cavity, while the propionyl groups provide dipole-dipole interaction sites. The (R)- and (S)-enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin at different binding affinities, allowing them to elute at different times.

GCMechanism A Racemic 2-Bromooctanoic Acid Methyl Ester B Injection into CHIRALDEX G-DP Column A->B C γ-Cyclodextrin Cavity Inclusion B->C Vaporization D Transient Diastereomeric Complexes C->D Dipole & Steric Interactions E (R)-Enantiomer Elution D->E Lower Affinity F (S)-Enantiomer Elution D->F Higher Affinity

Mechanistic pathway of chiral resolution using a γ-cyclodextrin stationary phase.

Protocol 1: Self-Validating Chiral GC Analysis

Note: We utilize TMS-diazomethane rather than traditional Fisher esterification (H₂SO₄/MeOH) because strong heating in acidic conditions can promote enolization and slight racemization at the labile α-carbon.

  • Mild Derivatization: Dissolve 5 mg of the synthesized (S)-2-bromooctanoic acid in 1.0 mL of anhydrous methanol. Add 2.0 M TMS-diazomethane in hexanes dropwise at room temperature until a faint yellow color persists (indicating excess reagent). Stir for 15 minutes.

  • Quenching: Add 1 drop of glacial acetic acid to safely destroy the excess TMS-diazomethane. Evaporate the solvent under a gentle stream of N₂ and reconstitute the residue in 1.0 mL of GC-grade hexane.

  • System Suitability (The Validation Step): Before analyzing the synthetic batch, inject a derivatized racemic standard of 2-bromooctanoic acid.

    • Column: Astec CHIRALDEX G-DP (30 m x 0.25 mm, 0.12 µm).

    • Conditions: Isothermal oven at 110 °C; Carrier gas (Helium) at 1.0 mL/min; FID detector at 250 °C.

    • Acceptance Criteria: You must observe two distinct peaks at approximately 9.8 minutes [1] with a resolution factor (Rs) ≥ 1.5.

  • Sample Analysis: Inject the synthesized (S)-enantiomer sample. Integrate the peak areas to calculate the enantiomeric excess: ee% = [(Area S - Area R) / (Area S + Area R)] x 100.

Absolute Configuration Assignment via Vibrational Circular Dichroism (VCD)

While X-ray crystallography is the gold standard for absolute configuration, 2-bromooctanoic acid is a liquid/low-melting solid at room temperature, making crystallization exceedingly difficult without complex co-crystallization matrices [3]. Vibrational Circular Dichroism (VCD) bypasses this limitation by allowing direct absolute configuration assignment in the solution state [4].

Mechanistic Causality: Why VCD?

VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions. The stretching modes of the chiral center—specifically the C-Br stretch and the adjacent C=O stretch—produce highly specific positive or negative Cotton effects. By comparing the experimental VCD spectrum to a Density Functional Theory (DFT) simulated spectrum of the (S)-enantiomer, the absolute stereochemistry is unambiguously proven without needing a chiral reference standard.

Protocol 2: VCD Spectral Matching
  • Sample Preparation: Dissolve 15 mg of the highly pure (>98% ee) (S)-2-bromooctanoic acid in 150 µL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks strong IR absorptions in the critical "fingerprint" region (1500–1000 cm⁻¹), preventing solvent masking of the C-Br and C-O vibrational modes.

  • Baseline Correction: Load pure CDCl₃ into a Barium Fluoride (BaF₂) liquid cell (100 µm path length). Acquire the IR and VCD spectra to establish a flat baseline. BaF₂ is utilized because it is transparent to IR radiation down to ~800 cm⁻¹.

  • Spectral Acquisition: Inject the sample into the BaF₂ cell. Scan from 2000 to 800 cm⁻¹ for 4 to 6 hours. Extended scanning is required because VCD signals are typically 4 to 5 orders of magnitude weaker than standard IR signals.

  • in silico Modeling: Perform a conformational search of (S)-2-bromooctanoic acid using Molecular Mechanics (e.g., MMFF94). Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level to simulate the theoretical VCD spectrum.

  • Validation: Overlay the experimental spectrum with the calculated DFT spectrum. A matching sequence of positive and negative peaks in the 1500–1000 cm⁻¹ region definitively confirms the (S)-configuration.

References

  • Astec CHIRALDEX Handbook. Sigma-Aldrich.
  • Catalytic Deracemization Reactions. Journal of the American Chemical Society.
  • Absolute Configuration of Small Molecules by Co-Crystallization. ResearchGate.
  • A Comparative Guide to Validating the Absolute Configuration. Benchchem.

Assessing the Specificity of 2-Bromooctanoic Acid in Enzymatic Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic engineering and drug development, pinpointing the exact metabolic flux of lipid biosynthesis requires highly specific chemical probes. For decades, researchers have sought reliable inhibitors to decouple de novo fatty acid synthesis from secondary metabolite production—specifically polyhydroxyalkanoic acids (PHAs) and rhamnolipids.

As a Senior Application Scientist, I have compiled this technical guide to objectively evaluate the performance, mechanistic causality, and specificity of 2-bromooctanoic acid (2-BOA) against common alternatives. By integrating self-validating experimental protocols, this guide provides a robust framework for deploying these inhibitors in your enzymatic assays.

Mechanistic Grounding: The Causality of 2-BOA Inhibition

2-Bromooctanoic acid does not function as a direct, free-acid inhibitor. Its efficacy relies on the host's native metabolic machinery to convert it into a highly reactive Coenzyme A (CoA) thioester. This biotransformation dictates its target specificity across different biological systems:

  • In Bacterial Systems (e.g., Pseudomonas spp.): 2-BOA is converted to its CoA derivative, which acts as a highly specific, competitive inhibitor of two critical bridging enzymes: PhaG ((R)-3-hydroxyacyl-ACP-CoA transferase) and RhlA [1],[2]. These enzymes normally siphon (R)-3-hydroxyacyl-ACP intermediates from the de novo fatty acid synthesis pathway to produce PHAs and rhamnolipids, respectively. By blocking these nodes, 2-BOA halts polymer synthesis without disrupting primary lipid metabolism[3].

  • In Mammalian Systems: Within mitochondria, 2-BOA undergoes one partial cycle of

    
    -oxidation to form an 
    
    
    
    -haloketone species: 2-bromo-3-ketooctanoyl-CoA . This metabolite acts as a suicide substrate, covalently binding to and irreversibly inactivating 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase)[4].

MetabolicPathway FAS Fatty Acid De Novo Synthesis ACP (R)-3-hydroxyacyl-ACP FAS->ACP Biosynthesis PhaG PhaG Enzyme ACP->PhaG Substrate RhlA RhlA Enzyme ACP->RhlA Substrate PHA Polyhydroxyalkanoate (PHA) Rham Rhamnolipids PhaG->PHA Polymerization RhlA->Rham Biosynthesis Inhibitor 2-Bromooctanoic Acid (2-BOA) Inhibitor->PhaG Inhibits Inhibitor->RhlA Inhibits

Fig 1. Metabolic pathway showing specific dual-inhibition of PhaG and RhlA by 2-BOA.

Comparative Analysis of Alternative Inhibitors

When designing an inhibition assay, 2-BOA must be weighed against traditional and structural alternatives to ensure optimal specificity and cost-efficiency.

Cerulenin vs. 2-BOA

Cerulenin is the classic gold standard for inhibiting PHA synthesis. However, it functions by indiscriminately binding


-ketoacyl-ACP synthase in the primary fatty acid synthase (FAS) complex, which severely stunts overall cell growth. 2-BOA bypasses this issue by targeting the downstream PhaG/RhlA nodes, allowing normal cell division. Furthermore, 2-BOA is approximately 2,000 times more cost-effective  than cerulenin[2].
Acrylic Acid & 4-Pentenoic Acid vs. 2-BOA

While acrylic acid and 4-pentenoic acid are frequently used to inhibit


-oxidation (targeting FadA and FadD), they exhibit broad, featureless concentration-dependent inhibition curves indicative of non-specific, multi-site targeting[5]. Additionally, these compounds are rapidly catabolized by the host cells, requiring constant replenishment. In contrast, 2-BOA demonstrates a steep inhibition curve at micromolar concentrations (Ki 

60

M), confirming highly specific, single-site binding[5].
Alkyl-Chain Variants: 2-BrHA and 2-BrDA

Recent structural profiling in Pseudomonas aeruginosa revealed that the alkyl-chain length of the bromo-compound dictates its potency. The 6-carbon variant, 2-bromohexanoic acid (2-BrHA) , unexpectedly outperforms 2-BOA, achieving


90% simultaneous inhibition of both PHA and rhamnolipid synthesis at 2 mM. Conversely, the 10-carbon variant (2-BrDA) is largely ineffective[1],[3].
Quantitative Performance Summary
Inhibitor ProfilePrimary Target(s)SpecificityCell Growth InhibitionRelative CostOptimal Assay Conc.
2-Bromooctanoic Acid (2-BOA) PhaG, RhlA, 3-Ketothiolase IHighNone (on saccharides)Low60

M (Ki) – 2 mM
2-Bromohexanoic Acid (2-BrHA) PhaG, RhlAVery HighNoneLow2 mM
Cerulenin FAS (

-ketoacyl-ACP synthase)
Low (Broad)High (Toxic)Very High (2000x)Variable
Acrylic Acid Multiple (FadA, FadD)LowModerateLow4 – 5 mM
2-Bromodecanoic Acid (2-BrDA) PhaG, RhlAPoorNoneLow> 5 mM

Self-Validating Experimental Protocols

To ensure data integrity, every inhibition assay must be designed as a self-validating system. The following protocols integrate genetic and isotopic controls to definitively prove causality between the application of 2-BOA and the observed biochemical outcome.

Protocol A: In Vivo Bacterial Dual-Inhibition Assay (PHA & Rhamnolipids)

This workflow quantifies the specific uncoupling of secondary metabolite synthesis in P. aeruginosa without confounding primary metabolism.

Step 1: Strain Selection and Cultivation

  • Action: Cultivate wild-type P. aeruginosa alongside

    
    phaG and 
    
    
    
    rhlA isogenic mutant strains in M1 minimal medium supplemented with 70 mM fructose[3].
  • Causality & Self-Validation: Fructose is deliberately chosen as the sole carbon source because its metabolism forces the cells to rely entirely on de novo fatty acid synthesis to generate the necessary acyl-ACP precursors[1]. If a fatty acid were used, the

    
    -oxidation pathway would bypass the targeted PhaG/RhlA nodes entirely. The 
    
    
    
    phaG and
    
    
    rhlA mutants serve as a self-validating genetic baseline; any reduction in polymer synthesis observed in the wild-type upon inhibitor addition must mirror the baseline of these knockouts to confirm true on-target specificity[3].

Step 2: Inhibitor Treatment

  • Action: Introduce 2-BOA (or 2-BrHA for maximum potency) at a concentration of 2 mM during the exponential growth phase.

Step 3: Dual Quantification

  • Action (PHA): Harvest cells, subject them to acidic methanolysis, and quantify the resulting 3-hydroxy-methylesters via GC-MS[3].

  • Action (Rhamnolipids): Centrifuge the culture and analyze the cell-free supernatant using the Orcinol assay (absorbance at 421 nm) to quantify rhamnose equivalents[3].

AssayWorkflow Step1 1. Cultivation of P. aeruginosa (M1 Medium + 70 mM Fructose) Step2 2. Inhibitor Treatment (Add 2-BOA or 2-BrHA at 2-5 mM) Step1->Step2 Split Step2->Split Step3A 3A. PHA Quantification (GC-MS of 3-hydroxy-methylesters) Split->Step3A Step3B 3B. Rhamnolipid Quantification (Orcinol Assay at 421 nm) Split->Step3B Step4 4. Data Normalization (Normalize against cell dry weight) Step3A->Step4 Step3B->Step4

Fig 2. Self-validating workflow for quantifying dual-inhibition of PHA and rhamnolipids.

Protocol B: In Vitro 3-Ketothiolase Inactivation Assay (Mammalian)

This protocol validates the irreversible nature of 2-BOA in mammalian mitochondrial extracts.

Step 1: Mitochondrial Isolation and Inhibitor Activation

  • Action: Isolate intact rat liver mitochondria and incubate with 10

    
    M DL-2-bromooctanoate spiked with 
    
    
    
    bromooctanoate[4].
  • Causality & Self-Validation: 2-BOA is a prodrug. It must be actively imported and converted by mitochondrial acyl-CoA synthetases into 2-bromooctanoyl-CoA, followed by one cycle of

    
    -oxidation to yield the active 
    
    
    
    -haloketone species[4]. The use of the
    
    
    radiolabel acts as the ultimate validation mechanism: irreversible inhibition is confirmed by tracking the stoichiometric covalent binding of the radioactive isotope directly to the isolated 3-ketothiolase I enzyme mass[4].

Step 2: Enzyme Kinetics Monitoring

  • Action: Measure the residual acyl-CoA:acetyl-CoA C-acyltransferase activity spectrophotometrically. The complete and irreversible loss of activity, coupled with the radioactive tag integration, definitively proves the mechanism of action[4].

References

  • Lee, H. J., Choi, M. H., Kim, T. U., & Yoon, S. C. (2001). Accumulation of Polyhydroxyalkanoic Acid Containing Large Amounts of Unsaturated Monomers in Pseudomonas fluorescens BM07 Utilizing Saccharides and Its Inhibition by 2-Bromooctanoic Acid. Applied and Environmental Microbiology.[Link]

  • Gutierrez, M., Choi, M. H., Tian, B., Xu, J., Rho, J. K., Kim, M. O., Cho, Y. H., & Yoon, S. C. (2013). Simultaneous Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid Synthesis and Biofilm Formation in Pseudomonas aeruginosa by 2-Bromoalkanoic Acids: Effect of Inhibitor Alkyl-Chain-Length. PLOS One.[Link]

  • Raaka, B. M., & Lowenstein, J. M. (1979). Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase. Journal of Biological Chemistry.[Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Routes of (S)-2-Bromo-Octanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-2-bromo-octanoic acid is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and complex organic molecules. Its stereochemistry is often crucial for the biological activity of the final product. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering an objective analysis of their respective methodologies, performance, and practical considerations. Experimental data and established protocols are presented to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

The enantiomerically pure form of 2-bromooctanoic acid, specifically the (S)-enantiomer, is a key intermediate in various synthetic applications. The presence of the bromine atom at the alpha-position allows for a range of subsequent nucleophilic substitutions, making it a versatile synthon for introducing chirality early in a synthetic sequence. This guide will explore three primary strategies for obtaining (S)-2-bromo-octanoic acid:

  • Route 1: Racemic Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction followed by Chiral Resolution. This classical approach involves the non-stereoselective bromination of octanoic acid, followed by the separation of the resulting enantiomers.

  • Route 2: Stereospecific Synthesis from a Chiral Precursor. This method utilizes a readily available chiral starting material, (S)-2-amino-octanoic acid (L-norleucine), and converts it to the desired product with retention of stereochemistry.

  • Route 3: Enzymatic Kinetic Resolution of Racemic 2-Bromooctanoic Acid or its Ester. This biocatalytic approach employs enzymes to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Each of these routes will be evaluated based on yield, enantiomeric excess (e.e.), scalability, cost-effectiveness, safety, and environmental impact.

Comparison of Synthetic Routes

Metric Route 1: HVZ & Resolution Route 2: From L-Norleucine Route 3: Enzymatic Kinetic Resolution
Overall Yield Moderate (typically 30-40% after resolution)Good (reported yields of 50-70%)Low to Moderate (Max. 50% for the desired enantiomer in a standard resolution)[1]
Enantiomeric Excess (e.e.) High (>98% achievable with optimization)High (>98% reported)High (>99% achievable)
Starting Materials Octanoic acid, Bromine, Phosphorus tribromide, Chiral resolving agent or EnzymeL-norleucine, Sodium nitrite, Hydrobromic acidRacemic 2-bromooctanoic acid (or ester), Enzyme (e.g., Lipase)
Cost of Starting Materials Octanoic acid is inexpensive, but chiral resolving agents or specialized enzymes can be costly.L-norleucine is moderately priced.Racemic 2-bromooctanoic acid needs to be synthesized first (e.g., via HVZ), and enzymes can be a significant cost factor.
Scalability Scalable, but resolution can be tedious on a large scale.Readily scalable.Scalable, especially with immobilized enzymes.
Safety & Handling Involves highly corrosive and toxic reagents like bromine and PBr₃.[2][3][4]Diazotization involves potentially unstable diazonium intermediates and the use of corrosive acids.Generally safer, using milder, biodegradable reagents.
Environmental Impact Generates significant hazardous waste.Can produce nitrogen oxides and acidic wastewater.[5][6][7]More environmentally friendly ("greener") approach.

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky (HVZ) Bromination of Octanoic Acid and Subsequent Resolution

This route begins with the synthesis of racemic 2-bromooctanoic acid.

Part A: Synthesis of Racemic 2-Bromooctanoic Acid via HVZ Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[2][3][4][8][9][10] It proceeds through the formation of an acyl bromide intermediate, which then enolizes to allow for electrophilic attack by bromine at the α-position.

HVZ_Reaction octanoic_acid Octanoic Acid acyl_bromide Octanoyl Bromide octanoic_acid->acyl_bromide + PBr₃ pbr3 PBr₃ br2 Br₂ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo-octanoyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ racemic_acid Racemic 2-Bromooctanoic Acid alpha_bromo_acyl_bromide->racemic_acid + H₂O (Workup) h2o H₂O

Caption: Workflow for the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

  • To a stirred solution of octanoic acid (1.0 eq) under an inert atmosphere, slowly add phosphorus tribromide (0.5 eq) at 0 °C.

  • After the addition is complete, slowly add bromine (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the bromine addition is complete, the reaction mixture is slowly heated to 80 °C and stirred for 12 hours.

  • The reaction is then cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with diethyl ether, and the organic layer is washed with saturated sodium thiosulfate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield racemic 2-bromooctanoic acid. A typical yield for this reaction is around 80-90%.

Part B: Resolution of Racemic 2-Bromooctanoic Acid via Diastereomeric Salt Crystallization

This method relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral amine.[11][12][13][14][15] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Resolution_Diastereomeric_Salt racemic_acid Racemic 2-Bromooctanoic Acid ((R)-acid + (S)-acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-amine + (S)-acid-(R)-amine) racemic_acid->diastereomeric_salts + chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->diastereomeric_salts + crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts acidification Acidification (e.g., HCl) separated_salts->acidification s_acid (S)-2-Bromooctanoic Acid acidification->s_acid r_acid (R)-2-Bromooctanoic Acid acidification->r_acid

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Experimental Protocol:

  • Dissolve the racemic 2-bromooctanoic acid (1.0 eq) in a suitable solvent (e.g., ethanol).

  • To this solution, add a solution of an equimolar amount of a chiral amine (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Allow the mixture to cool slowly to induce crystallization of the less soluble diastereomeric salt.

  • The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • The resolved diastereomeric salt is then treated with an acid (e.g., HCl) to liberate the enantiomerically enriched (S)-2-bromo-octanoic acid.

  • The product is extracted, and the solvent is removed to yield the final product. The enantiomeric excess is determined by chiral HPLC or GC.[16][17][18][19][20]

Route 2: Stereospecific Synthesis from (S)-2-Amino-Octanoic Acid (L-Norleucine)

This route leverages the readily available chiral pool by starting with L-norleucine. The key transformation is a diazotization reaction, which converts the amino group to a bromide with retention of configuration.[5]

Synthesis_from_L_Norleucine l_norleucine L-Norleucine ((S)-2-Amino-octanoic acid) diazonium Diazonium Salt Intermediate l_norleucine->diazonium + reagents NaNO₂ / HBr reagents->diazonium + s_acid (S)-2-Bromo-octanoic Acid diazonium->s_acid Sɴ2 with Br⁻

Caption: Synthetic pathway from L-norleucine.

Experimental Protocol:

  • L-norleucine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr).

  • The solution is cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise while maintaining the low temperature.

  • The reaction mixture is stirred at 0-5 °C for several hours.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give (S)-2-bromo-octanoic acid.

  • The enantiomeric excess should be determined to confirm the stereochemical outcome.

Route 3: Enzymatic Kinetic Resolution of Racemic 2-Bromooctanoic Acid Ester

This method utilizes the enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture.[21][22] The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.

Enzymatic_Resolution racemic_ester Racemic 2-Bromooctanoate Ester ((R)-ester + (S)-ester) hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis lipase Lipase lipase->hydrolysis products (R)-2-Bromooctanoic Acid + (S)-2-Bromooctanoate Ester hydrolysis->products separation Separation products->separation s_ester (S)-2-Bromooctanoate Ester separation->s_ester r_acid (R)-2-Bromooctanoic Acid separation->r_acid hydrolysis_s Hydrolysis s_ester->hydrolysis_s s_acid (S)-2-Bromooctanoic Acid hydrolysis_s->s_acid

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol:

  • Racemic 2-bromooctanoic acid is first esterified (e.g., with ethanol to form the ethyl ester) using standard methods.

  • The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

  • A lipase (e.g., Candida antarctica lipase B, CALB) is added to the mixture.[23]

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (ideally to ~50%).

  • Once the desired conversion is reached, the enzyme is filtered off.

  • The mixture is then separated. The unreacted (S)-ester can be extracted with an organic solvent, and the (R)-acid remains in the aqueous phase.

  • The (S)-ester is then hydrolyzed under basic or acidic conditions to yield (S)-2-bromo-octanoic acid.

  • The enantiomeric excess of the final product is determined by chiral chromatography.

Conclusion

The choice of synthetic route to (S)-2-bromo-octanoic acid is a multifaceted decision that depends on the specific requirements of the researcher or organization.

  • Route 1 (HVZ & Resolution) is a well-established and versatile method. However, it involves hazardous reagents and a potentially laborious resolution step. It is a viable option when starting from the inexpensive octanoic acid is a priority and the infrastructure for handling hazardous materials and performing resolutions is in place.

  • Route 2 (from L-Norleucine) offers a more direct and stereospecific approach, often with good yields and high enantiomeric purity. The scalability is generally good, but the cost of the starting amino acid may be a consideration. This route is advantageous when high stereochemical integrity is paramount and the use of hazardous reagents like elemental bromine is to be avoided.

  • Route 3 (Enzymatic Kinetic Resolution) represents a "greener" and often highly enantioselective alternative. The mild reaction conditions are a significant advantage. However, the maximum theoretical yield for the desired enantiomer is 50% in a simple kinetic resolution, which can be a major drawback in terms of atom economy. This method is ideal for applications where high enantiopurity and mild conditions are the primary drivers, and the lower theoretical yield is acceptable.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most appropriate and efficient synthetic strategy for the preparation of (S)-2-bromo-octanoic acid.

References

  • Sustainability Directory. (n.d.). Diazotization Coupling Reaction. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Diazotization Coupling Reaction → Area → Resource 1 - Pollution. Retrieved from [Link]

  • ChemistryViews. (2017, February 27). Waste Stream Recycling within Diazotizations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Green and efficient diazotization and diazo coupling reactions on clays. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). New Efficient Lipase from Yarrowia lipolytica for the Resolution of 2-Bromo-arylacetic Acid Esters. Retrieved from [Link]

  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 6.1.8: Resolution- Separation of Enantiomers. Retrieved from [Link]

  • Wiley Online Library. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from [Link]

  • YouTube. (2024, April 9). Lec7 - The Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • PubMed. (2001, August 5). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Testbook. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

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Use of isotopic labeling to validate the metabolic fate of 2-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Metabolic Fate of 2-Bromooctanoic Acid: A Comparison Guide of Isotopic Labeling Strategies

Executive Summary

2-Bromooctanoic acid (2-BOA) is a highly specific, halogenated medium-chain fatty acid utilized extensively as a pharmacological probe to interrogate lipid metabolism and mitochondrial function[1]. Unlike general metabolic poisons, 2-BOA specifically targets the


-oxidation spiral. Seminal biochemical studies established that 2-BOA is enzymatically activated to 2-bromooctanoyl-CoA, undergoes partial oxidation, and forms 2-bromo-3-ketooctanoyl-CoA. This dead-end metabolite acts as a potent, irreversible inhibitor of 3-ketoacyl-CoA thiolase, preventing the final cleavage step that generates acetyl-CoA[2].

To conclusively validate this metabolic fate—proving that the carbon backbone halts at the 3-keto intermediate and does not enter the tricarboxylic acid (TCA) cycle—researchers must deploy precise carbon-tracking analytical modalities. This guide objectively compares modern


C-stable isotope tracing against traditional alternatives, providing actionable, self-validating protocols for drug development professionals and metabolic researchers.

Comparative Analysis of Analytical Modalities

When tracking the metabolic fate of an inhibitor like 2-BOA, the chosen analytical modality must preserve the labile thioester bonds of CoA intermediates while providing high structural resolution.

C-Stable Isotope Tracing via LC-MS/MS (The Modern Gold Standard)

By synthesizing[U-


C]-2-BOA (uniformly labeled with Carbon-13), researchers can leverage liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the exact mass shifts of the molecule as it is metabolized[3].
  • The Advantage: This method provides absolute structural resolution. Because the tracer contains 8 heavy carbons, the intact 2-bromo-3-ketooctanoyl-CoA intermediate will exhibit a distinct +8 Da mass shift (M+8 isotopologue). The complete absence of M+2 labeled acetyl-CoA definitively proves that thiolase cleavage is blocked[4],[5]. It also allows for the calculation of tracer-to-tracee ratios (TTR) without the hazards of radioactivity[6].

C-Radiolabeling (The Traditional Alternative)

Historically, [1-


C]-2-BOA was used in conjunction with liquid scintillation counting or autoradiography.
  • The Limitation: While highly sensitive, radiolabeling lacks inherent structural resolution. Scintillation counting only measures bulk radioactivity. To differentiate between the parent 2-BOA, the activated 2-BOA-CoA, and the 3-keto intermediate, researchers must rely on complex, low-resolution orthogonal chromatography (e.g., TLC), which is prone to artifactual degradation of CoA esters.

Fluorescently-Tagged Fatty Acids (e.g., BODIPY)
  • The Limitation: Appending a bulky fluorophore to a medium-chain fatty acid fundamentally alters its interaction with acyl-CoA synthetases and

    
    -oxidation enzymes. This renders fluorescent analogs biologically invalid for tracing the precise enzymatic fate of a small, specific inhibitor like 2-BOA.
    
Modality Performance Comparison
Analytical ModalityStructural ResolutionBiological FidelityMultiplexing PotentialSafety & RegulatoryPrimary Output

C-Stable Isotope (LC-MS/MS)
High (Exact mass & isotopologue mapping)High (Native molecular structure)High (Can co-trace

N or

H)
Standard (BSL-1, no radiation)Dynamic flux & intermediate ID

C-Radiolabeling
Low (Requires complex orthogonal chromatography)High (Native molecular structure)Low (Signal overlap with other isotopes)Strict (Requires radioactive licensing)Total pathway accumulation
Fluorescent Analogs Low (Measures bulk fluorescence)Low (Bulky tag alters enzyme kinetics)Moderate (Dependent on spectral overlap)Standard (BSL-1, no radiation)Subcellular localization

Pathway and Workflow Visualizations

MetabolicFate BOA 2-Bromooctanoic Acid (2-BOA) AcylCoA_Synthetase Acyl-CoA Synthetase (Activation) BOA->AcylCoA_Synthetase BOA_CoA 2-Bromooctanoyl-CoA AcylCoA_Synthetase->BOA_CoA BetaOx Partial β-Oxidation (Dehydrogenase / Hydratase) BOA_CoA->BetaOx Keto_CoA 2-Bromo-3-ketooctanoyl-CoA (Dead-end Metabolite) BetaOx->Keto_CoA Thiolase 3-Ketoacyl-CoA Thiolase Keto_CoA->Thiolase Irreversible Inhibition AcetylCoA Acetyl-CoA (Cleavage Prevented) Thiolase->AcetylCoA Blocked

Metabolic activation of 2-BOA and subsequent dead-end inhibition of 3-ketoacyl-CoA thiolase.

Workflow cluster_13C 13C-Stable Isotope Tracing (LC-MS/MS) cluster_14C 14C-Radiolabeling (Traditional) Dose13C Dose [U-13C]-2-BOA Extract1 Cold MeOH Extraction Dose13C->Extract1 LCMS LC-MS/MS Analysis Extract1->LCMS IsoMap Isotopologue Mapping (M+8 Keto-CoA) LCMS->IsoMap Dose14C Dose [1-14C]-2-BOA Extract2 Organic Extraction Dose14C->Extract2 TLC TLC / HPLC Extract2->TLC Scint Scintillation Counting TLC->Scint

Comparative analytical workflows: 13C-Stable Isotope Tracing vs. Traditional 14C-Radiolabeling.

Experimental Protocol: C-Stable Isotope Tracing of 2-BOA

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step is optimized to prevent the artifactual degradation of the target metabolites.

Phase 1: Biological Dosing & Metabolic Quenching
  • Tracer Administration: Introduce 100 µM of [U-

    
    C]-2-BOA to isolated mitochondria or cultured hepatocytes.
    
    • Causality: Using isolated mitochondria isolates the

      
      -oxidation machinery, removing interference from cytosolic lipid droplet sinks. A 100 µM dose is sufficient to saturate the activation pathway without causing off-target detergent effects on the mitochondrial membrane.
      
  • Metabolic Quenching: At designated time points (e.g., 5, 15, 30 min), rapidly aspirate the media and plunge the cells/mitochondria into 80% aqueous methanol pre-chilled to -80°C.

    • Causality: CoA thioesters possess a highly labile, high-energy bond. Room temperature extraction or slow quenching leads to rapid enzymatic and spontaneous hydrolysis. Deep-cold methanol instantaneously denatures thioesterases and stabilizes the target metabolites.

Phase 2: Extraction & LC-MS/MS Analysis
  • Metabolite Extraction: Scrape the quenched cells, centrifuge at 15,000 x g for 10 min at 4°C, and collect the supernatant. Lyophilize the extract and reconstitute in 50 mM ammonium acetate.

    • Causality: Removing precipitated proteins prevents column fouling. Ammonium acetate provides a volatile buffer compatible with electrospray ionization (ESI).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column using a mobile phase containing an ion-pairing agent (e.g., 5 mM di-n-butylamine).

    • Causality: CoA esters are bulky, highly polar, and negatively charged. Without an ion-pairing agent, they elute in the void volume, resulting in severe ion suppression from salts.

  • Mass Spectrometry & Isotopologue Mapping: Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Track the M+8 isotopologue of 2-bromo-3-ketooctanoyl-CoA.

    • Causality: Because[U-

      
      C]-2-BOA contains 8 labeled carbons, the intact dead-end metabolite will exhibit an exact +8.027 Da mass shift. By filtering exclusively for the M+8 isotopologue, you eliminate background noise from endogenous unlabeled fatty acids, proving the detected intermediate originated exclusively from the tracer.
      

Validation Checkpoint: Always spike an internal standard (e.g.,


N-labeled Acetyl-CoA) into the extraction buffer during the quenching step. If the internal standard recovery drops below 70% during data analysis, it indicates the extraction was too warm and thioester hydrolysis has compromised the sample integrity. The run should be discarded.

References

  • Inhibition of fatty acid oxidation by 2-bromooctanoate. Including effects of bromooctanoate on ketogenesis and gluconeogenesis. PubMed.
  • 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells. American Physiological Society Journal.
  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. PMC.
  • β-Oxidation Flux Panel Service.
  • Inhibitors of fatty acid oxid

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Safety Operating Guide

The Hazard Profile: Understanding the Risks of (S)-2-Bromo-Octanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of (S)-2-Bromo-Octanoic Acid for Laboratory Professionals

As a key reagent in synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, (S)-2-bromo-octanoic acid offers significant utility. However, its chemical properties demand a rigorous and informed approach to safety. This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple checklist to provide a deep, practical understanding of how to handle this compound safely. We will explore the "why" behind each procedural step, ensuring that safety becomes an intuitive and integral part of your experimental workflow.

Before any container is opened, a thorough understanding of the inherent hazards is paramount. (S)-2-bromo-octanoic acid is a corrosive material.[1] The primary risks associated with this chemical are severe and immediate:

  • Severe Skin Burns and Eye Damage: The most significant hazard is its corrosive nature.[1][2][3][4][5][6] Direct contact with the liquid can cause rapid and severe tissue damage.

  • Respiratory Irritation: Inhalation of mists or vapors can irritate the respiratory tract.[7] While it has low vapor pressure, aerosols can be generated during handling.[8]

  • Incompatibility: It must be stored away from strong oxidizing agents and bases, with which it can react.[8][9]

A comprehensive review of the supplier's Safety Data Sheet (SDS) is a non-negotiable first step before beginning any work.

The Protective Triad: Engineering Controls, PPE, and Personal Hygiene

A multi-layered defense is the most effective strategy for mitigating exposure. This begins with engineering controls, is reinforced by personal protective equipment (PPE), and is completed with stringent personal hygiene.

Engineering Controls: Your First and Best Defense

Engineering controls are designed to isolate you from the hazard. All procedures involving (S)-2-bromo-octanoic acid, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[10][11] This is critical for preventing the inhalation of any aerosols or vapors and containing potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][12]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense against direct contact. The selection of appropriate PPE is not optional; it is a critical component of safe laboratory practice.

Table 1: Essential PPE for Handling (S)-2-Bromo-Octanoic Acid

Body AreaRequired PPERationale and Best Practices
Eyes & Face Chemical splash goggles AND a face shieldGoggles protect against splashes from all angles. A face shield provides an essential secondary layer of protection for the entire face from larger splashes.[3]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a direct barrier against skin contact. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for added protection during transfers.
Body Chemical-resistant lab coatProtects skin and personal clothing from accidental spills.
Feet Closed-toe shoesPrevents injury from spills or dropped equipment.
Personal Hygiene

After handling the chemical and before leaving the laboratory, always wash your hands thoroughly.[4][8] Do not eat, drink, or smoke in areas where chemicals are handled.[8]

Step-by-Step Operational Plan: From Receipt to Disposal

A structured workflow minimizes risk at every stage of the chemical's lifecycle in the lab.

Receipt and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Segregation: Store (S)-2-bromo-octanoic acid in a dedicated corrosives cabinet, preferably on a low shelf to minimize the risk of falls.[9][10] Use secondary containment, such as a plastic tray, to contain potential leaks.[10][12]

  • Incompatibilities: Ensure it is stored separately from bases, oxidizing agents, and active metals.[9][12] Storing acids and bases in the same cabinet can lead to violent reactions and the release of toxic gases in the event of a spill.

Handling and Experimental Use

The following workflow illustrates the critical decision points and actions for safely handling corrosive chemicals.

Handling_Workflow Start Prepare for Experiment Prep_PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->Prep_PPE Prep_Hood Verify Fume Hood Function & Clear Workspace Prep_PPE->Prep_Hood Transport Transport Chemical in Secondary Containment Prep_Hood->Transport Dispense Dispense/Weigh Reagent Inside Fume Hood Transport->Dispense Reaction Perform Reaction (Add Acid to Water/Solvent Slowly) Dispense->Reaction Cleanup Decontaminate Glassware & Workspace in Hood Reaction->Cleanup Waste Segregate & Dispose of Waste Properly Cleanup->Waste End Experiment Complete Waste->End

Caption: A standard workflow for the safe handling of corrosive chemicals.

A critical safety rule when diluting acids is to always add the acid slowly to water or solvent , never the other way around.[10][11][13] Adding water to a concentrated acid can generate intense heat, causing the solution to boil and splash violently.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to managing accidents effectively.

Spill Response

Your response depends entirely on the scale and location of the spill.

Spill_Response_Plan cluster_major Major Spill Response cluster_minor Minor Spill Response (in hood) Spill Spill Occurs Decision Is spill large or outside a fume hood? Spill->Decision Evacuate Evacuate Immediate Area Decision->Evacuate Yes Contain Contain with Absorbent (Sand, Vermiculite) Decision->Contain No Alert Alert Colleagues & Call Emergency Response Evacuate->Alert Isolate Isolate the Area (Close Doors) Alert->Isolate Neutralize Neutralize Cautiously (e.g., Sodium Bicarbonate) Contain->Neutralize Collect Collect into Waste Container Neutralize->Collect Decon Decontaminate Surface Collect->Decon

Caption: Decision tree for responding to a chemical spill.

For minor spills inside a fume hood, use a spill kit containing a neutralizer for acids (like sodium bicarbonate) and an inert absorbent.[13] Do not use paper towels or other combustible materials to absorb the spill.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8][14]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8][14]

Waste Disposal: A Critical Final Step

Proper disposal is a legal and ethical responsibility. As a halogenated organic acid, (S)-2-bromo-octanoic acid requires specific disposal procedures.

  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[15][16][17][18] The disposal methods are different and significantly more expensive for halogenated compounds.[17][18]

  • Waste Containers: Collect all waste, including contaminated gloves, paper towels, and excess reagent, in a designated, properly labeled "Halogenated Organic Waste" container.[15][17]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazards (e.g., Corrosive).[17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain.[16][18]

By embedding these principles of hazard awareness, rigorous preparation, and procedural discipline into your work, you can confidently and safely leverage the synthetic potential of (S)-2-bromo-octanoic acid.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Temple University. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Science Equip. (2024). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromooctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • St. Olaf College. (n.d.). SOPs: Corrosives – Laboratory Safety. Retrieved from [Link]

  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.). 2-Bromo-n-octanoic Acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.